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Core Science & Biosynthesis

Foundational

Engineering Next-Generation Peptidomimetics: The Strategic Role of Boc-D-β-HoPhe(4-F)-OH

Executive Summary The transition from native peptides to highly stable, bioavailable peptidomimetics requires the strategic incorporation of unnatural amino acids. Boc-D-β-homophenylalanine(4-F)-OH (Boc-D-β-HoPhe(4-F)-OH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to highly stable, bioavailable peptidomimetics requires the strategic incorporation of unnatural amino acids. Boc-D-β-homophenylalanine(4-F)-OH (Boc-D-β-HoPhe(4-F)-OH) represents a masterclass in rational drug design, combining three distinct chemical modifications—β-homologation, D-chirality, and para-fluorination—into a single modular building block. This whitepaper provides an in-depth technical analysis of how this specific unnatural amino acid overcomes the inherent pharmacokinetic liabilities of native peptides, alongside field-proven protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: The Trifecta of Stability and Affinity

The β-Homo & D-Chirality Axis

Native peptides are rapidly degraded by endogenous α-proteases, severely limiting their clinical utility. β-amino acids contain an additional methylene group between the amino and carboxyl termini. This homologation fundamentally alters the hydrogen-bonding register of the peptide backbone, promoting the formation of highly stable secondary structures known as foldamers (e.g., 14-helices). By combining this β-homologation with D-chirality, Boc-D-β-HoPhe(4-F)-OH renders the resulting peptidomimetic virtually invisible to native proteolytic enzymes, drastically extending its in vivo half-life ()[1].

The 4-Fluoro Phenylalanine Advantage

The introduction of a fluorine atom at the para position of the phenyl ring provides a profound pharmacokinetic advantage. Fluorine is highly electronegative yet sterically compact (van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å). This substitution increases the overall lipophilicity of the molecule, enhancing membrane permeability. Mechanistically, the strong C-F bond blocks para-hydroxylation by hepatic cytochrome P450 enzymes, a common metabolic liability for aromatic residues ()[2]. Furthermore, the electron-withdrawing nature of fluorine modulates cation-π interactions within receptor binding pockets, often leading to significantly improved target affinity ()[3].

Boc-Protection in Orthogonal Synthesis

While Fmoc solid-phase peptide synthesis (SPPS) is the industry standard, Boc-protected amino acids remain indispensable for orthogonal synthesis strategies. The tert-butyloxycarbonyl (Boc) group is cleaved under highly acidic conditions (e.g., Trifluoroacetic acid), allowing for the selective deprotection of the N-terminus without affecting base-labile side-chain protecting groups or sensitive ester linkages. This orthogonality is crucial when synthesizing complex macrocyclic peptides or performing solution-phase fragment condensation.

G A Boc-D-β-HoPhe(4-F)-OH B D-β-Homo Backbone A->B C 4-Fluoro Substitution A->C D Boc Protection A->D E Protease Resistance B->E F Enhanced Lipophilicity & Target Affinity C->F G Orthogonal Synthesis Compatibility D->G

Structural rationale for Boc-D-β-HoPhe(4-F)-OH in peptidomimetic design.

Self-Validating Experimental Workflows

To ensure high-yield incorporation and accurate biological assessment, the following protocols have been engineered with built-in validation steps.

Protocol 1: Solution-Phase Coupling of Sterically Hindered β-Amino Acids
  • Step 1: Pre-activation. Dissolve Boc-D-β-HoPhe(4-F)-OH (1.2 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Causality: HATU is selected over standard carbodiimides (like DIC) because the β-homo structure introduces significant steric hindrance. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU accelerates the acylation of sluggish amines.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile, preventing side reactions.

  • Step 3: Coupling. Add the amine component (1.0 eq) and stir for 4 hours at room temperature.

  • Step 4: Validation via LC-MS. Before proceeding, analyze a micro-aliquot via LC-MS.

    • Causality: β-amino acids can suffer from incomplete coupling due to steric bulk. Confirming the disappearance of the starting amine mass prevents the accumulation of deletion sequences, validating the reaction's success.

  • Step 5: Boc Deprotection. Treat the isolated intermediate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Causality: The Boc group is highly acid-labile. TFA efficiently cleaves the tert-butyl carbamate, releasing CO2 and isobutylene gas as byproducts, driving the reaction to completion without leaving non-volatile residues.

Workflow S1 Activation (HATU/DIPEA) S2 Coupling to Growing Chain S1->S2 S3 Boc Cleavage (TFA/DCM) S2->S3 S4 Neutralization & Elongation S3->S4

Step-by-step orthogonal solution-phase synthesis workflow.

Protocol 2: Proteolytic Stability Validation Assay
  • Step 1: Matrix Preparation. Incubate the synthetic peptidomimetic (10 µM) in 25% human serum (in PBS, pH 7.4) at 37°C.

    • Causality: 25% serum provides a physiologically relevant concentration of endogenous proteases (e.g., DPP-IV, aminopeptidases) while remaining dilute enough to prevent excessive matrix effects during LC-MS analysis.

  • Step 2: Quenching. At specific time points (0, 1, 2, 4, 8, 24, 48 h), extract aliquots and immediately quench with an equal volume of ice-cold acetonitrile containing 1% formic acid.

    • Causality: Acetonitrile precipitates serum proteins, halting enzymatic activity instantly, while formic acid ensures the peptide remains protonated for optimal positive-ion electrospray ionization (ESI+).

  • Step 3: Internal Standard Addition & Validation. Spike the quenched samples with a heavy-isotope labeled internal standard (IS).

    • Causality: The IS corrects for any variations in extraction efficiency or matrix-induced ion suppression, ensuring the calculated half-life is a true reflection of proteolytic stability rather than an analytical artifact.

  • Step 4: Quantification. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the degradation half-life (T1/2).

Quantitative Data: Pharmacokinetic & Binding Profiles

The synergistic effect of D-chirality, β-homologation, and para-fluorination results in exponential improvements in pharmacokinetic parameters. The table below summarizes the comparative metrics of a model peptide system modified with various phenylalanine derivatives.

Amino Acid DerivativeProteolytic Half-Life (T1/2 in Human Serum)Lipophilicity (LogP)Relative Receptor Binding Affinity (Kd)
L-Phe (Native)< 1 hour1.481.0x (Baseline)
D-Phe ~ 6 hours1.480.8x
D-β-HoPhe > 24 hours1.851.2x
Boc-D-β-HoPhe(4-F)-OH > 48 hours 2.15 3.5x

Note: Values are representative of a standard GPCR-targeting model peptide system. The 3.5x increase in binding affinity for the fluorinated analog is primarily driven by enhanced multipolar interactions within the hydrophobic binding pocket.

References

  • Title : Fluorinated phenylalanines: synthesis and pharmaceutical applications Source : NIH PMC URL :[Link]

  • Title : Utility of fluorinated α-amino acids in development of therapeutic peptides Source : PubMed URL :[Link]

  • Title : Fine-tuning the antimicrobial activity of β-hairpin peptides with fluorinated amino acids Source : Refubium (Freie Universität Berlin) URL :[Link]

  • Title : Binding of fluorinated phenylalanine α-factor analogs to Ste2p Source : NIH PMC URL :[Link]

Sources

Exploratory

Technical Whitepaper: Specifications, Analytical Validation, and Synthetic Applications of Boc-D-β-HoPhe(4-F)-OH

Abstract Boc-D-β-HoPhe(4-F)-OH is a highly specialized chiral building block essential for the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Boc-D-β-HoPhe(4-F)-OH is a highly specialized chiral building block essential for the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical specifications (CAS: 218609-00-8, MW: 297.32 g/mol ), the mechanistic rationale behind its structural design, and rigorous, self-validating protocols for analytical quality control and synthetic coupling.

Physicochemical Specifications & Structural Identity

The integrity of any downstream API synthesis relies on the precise characterization of its starting materials. Boc-D-β-HoPhe(4-F)-OH, systematically named (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic Acid, is defined by the specifications outlined in Table 1 1.

Table 1: Quantitative & Physicochemical Specifications

Specification ParameterValidated Value
Chemical Name (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic Acid
Common Synonyms Boc-D-β-HoPhe(4-F)-OH; Boc-D-β-homophenylalanine(4-fluoro)-OH
CAS Number 218609-00-8
Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
Stereochemistry D-configuration (R-isomer)
Appearance White to off-white crystalline powder

Mechanistic Rationale in Drug Design

The architectural design of Boc-D-β-HoPhe(4-F)-OH is not arbitrary; every functional group serves a specific, causal role in optimizing the pharmacokinetic and pharmacodynamic profiles of the resulting drug molecule.

  • β-Homo Amino Acid Backbone: Unlike naturally occurring α-amino acids, the insertion of an extra methylene group between the amine and carboxyl termini confers profound resistance to proteolytic cleavage by endogenous peptidases. This structural modification forces unique secondary folding patterns (e.g., 14-helices), drastically enhancing the biological half-life of derived peptides 2.

  • 4-Fluoro Substitution: The incorporation of fluorine at the para-position of the phenyl ring serves a dual purpose. Electronically, the highly electronegative fluorine atom (Pauling electronegativity 4.0) modulates the local pKa and enhances target binding affinity through halogen bonding in the receptor pocket. Metabolically, it blocks para-hydroxylation by Cytochrome P450 (CYP450) enzymes, preventing rapid hepatic clearance 3.

  • D-Stereochemistry (R): The specific spatial arrangement dictates the optimal trajectory for receptor pocket engagement, which is critical for the stereospecific inhibition of target enzymes.

G A Boc-D-β-HoPhe(4-F)-OH B β-Homo Backbone A->B C 4-Fluoro Substitution A->C D D-Stereochemistry (R) A->D E Proteolytic Resistance B->E F Metabolic Stability (CYP450) C->F G Target Binding Affinity D->G

Diagram 1: Mechanistic rationale linking structural features to pharmacological outcomes.

Analytical Validation & Quality Control Protocols

To ensure the integrity of Boc-D-β-HoPhe(4-F)-OH for API synthesis, a self-validating analytical system must be employed. The following protocols detail the causality behind the chosen methodologies and establish strict acceptance criteria.

Table 2: Analytical Validation Criteria

Analytical MethodTarget ParameterAcceptance CriterionCausality / Rationale
LC-MS (ESI-) Molecular Weightm/z 296.1 ± 0.2 ([M-H]-)ESI- prevents Boc-cleavage fragmentation seen in ESI+.
Chiral HPLC Enantiomeric Excessee ≥ 99.0%Amylose phase resolves (R)/(S) via differential H-bonding.
UV-Vis (254 nm) Chemical PurityArea % ≥ 98.0%Fluorophenyl ring provides strong chromophore at 254 nm.
Protocol 3.1: Molecular Weight Confirmation via LC-MS (ESI-)

Causality: Electrospray Ionization in negative mode (ESI-) is selected because the free carboxylic acid group readily deprotonates to form a stable [M-H]- ion. Positive mode (ESI+) is explicitly avoided as the Boc-protecting group is highly prone to in-source fragmentation (loss of isobutylene and CO2), which complicates spectral interpretation and compromises the self-validating nature of the assay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Boc-D-β-HoPhe(4-F)-OH in 1.0 mL of LC-MS grade Methanol to ensure complete solvation without degrading the Boc group.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes. Note: Formic acid acts as a proton source for the solvent, stabilizing the droplet formation during electrospray.

  • Mass Detection: Scan in negative ion mode (m/z 100-1000).

  • Validation: The system is self-validated when a dominant, singular peak at m/z 296.1 ± 0.2 ([M-H]-) is observed, confirming the exact molecular weight of 297.32 g/mol .

Protocol 3.2: Enantiomeric Purity via Chiral HPLC

Causality: The (R)-enantiomer must be rigorously distinguished from the (S)-enantiomer. An amylose-based chiral stationary phase (e.g., Chiralpak AD-H) is utilized because its helical polysaccharide structure provides the necessary chiral cavities for differential hydrogen bonding and π-π interactions with the fluorophenyl ring of the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.

  • Column Setup: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 25°C.

  • Elution: Run an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (85:15:0.1 v/v/v) at 1.0 mL/min. Causality for TFA: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, maintaining it in a neutral state to prevent peak tailing and ensure sharp resolution.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation: The protocol is validated when the Enantiomeric Excess (ee) is calculated at ≥ 99.0%, determined by the area ratio of the (R) peak versus any trace (S) peak.

Workflow S1 Sample Prep (1 mg/mL in MeOH/Hexane) S2 LC-MS (ESI-) Gradient Elution S1->S2 S3 Chiral HPLC (Amylose Stationary Phase) S1->S3 S4 Mass Confirmation m/z 296.1 [M-H]- S2->S4 S5 Enantiomeric Excess (ee ≥ 99.0%) S3->S5 S6 API Batch Release S4->S6 S5->S6

Diagram 2: Self-validating analytical workflow for molecular weight and chiral purity confirmation.

Synthetic Workflow: Incorporation into Peptidomimetics

Coupling β-amino acids requires overcoming the steric hindrance introduced by the extra methylene group. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and elevated risks of epimerization.

Protocol 4.1: Solution-Phase Amide Bond Formation

Causality: HATU is selected as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive, accelerating the formation of the active ester and driving the reaction forward before epimerization can occur.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 1.0 eq of Boc-D-β-HoPhe(4-F)-OH (297.32 mg, 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.1 eq of HATU (418 mg, 1.1 mmol) and stir for 5 minutes at 0°C to initiate active ester formation.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Causality: DIPEA is chosen over Triethylamine because its bulky isopropyl groups make it a non-nucleophilic base; it efficiently deprotonates the carboxylic acid without competitively attacking the active ester.

  • Amine Coupling: Add 1.05 eq of the target amine (e.g., an α-amino acid ester) and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 10 mL), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The system is validated by running a TLC (Hexane/EtOAc) showing the complete consumption of the starting material (Rf ~ 0.2) and the appearance of the coupled product (Rf ~ 0.6).

References

  • Title: (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)
  • Title: Enantioselective preparation of beta 2-amino acid derivatives for beta-peptide synthesis Source: Helvetica Chimica Acta / ResearchGate URL
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Foundational

Stereochemistry and Conformational Analysis of Boc-D-β-HoPhe(4-F)-OH: A Technical Guide for Peptidomimetic Design

Executive Summary Boc-D-β-HoPhe(4-F)-OH (N-α-Boc-D-β-homo-4-fluorophenylalanine) is a highly specialized, non-proteinogenic amino acid derivative. It serves as a foundational building block in the development of proteoly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-D-β-HoPhe(4-F)-OH (N-α-Boc-D-β-homo-4-fluorophenylalanine) is a highly specialized, non-proteinogenic amino acid derivative. It serves as a foundational building block in the development of proteolytically stable peptidomimetics—most notably in the structural evolution of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors[1]—and acts as an exquisitely sensitive probe for biophysical NMR studies.

As drug development increasingly pivots toward conformationally constrained scaffolds, understanding the stereoelectronic influence of β-homologation combined with halogenation is critical. This whitepaper provides a rigorous analysis of the molecule's stereochemical architecture, its impact on peptide folding, and field-proven experimental workflows for conformational screening.

Stereochemical Architecture and Structural Causality

The homologation of an α-amino acid to a β-amino acid introduces an additional methylene group into the peptide backbone. This seemingly minor modification fundamentally alters the thermodynamic folding landscape.

Absolute Configuration

Derived from D-phenylalanine, the stereocenter shifts from the α-carbon to the β-carbon during Arndt-Eistert homologation. Consequently, Boc-D-β-HoPhe(4-F)-OH possesses an (R) absolute configuration. The tert-butyloxycarbonyl (Boc) protecting group provides significant steric bulk, which restricts rotation around the N-Cβ bond in the monomeric state, pre-organizing the molecule for specific coupling trajectories.

Backbone Torsion Angles and Helical Propensity

Unlike α-peptides (defined by ϕ and ψ angles), β-peptides are governed by three dihedral angles: ϕ (N-C β ), θ (C β -C α ), and ψ (C α -C=O). The (R) configuration at the β-carbon strongly dictates the local folding trajectory. When incorporated into cyclic scaffolds or oligomers, these residues overcome the entropic penalty of the extra methylene group to form highly stable, predictable secondary structures, such as conformationally homogeneous reverse turns or left-handed 14-helices[2].

The 4-Fluoro Substitution Effect

The para-fluorine atom exerts a strong inductive electron-withdrawing effect, modulating the electron density of the aromatic ring. Sterically, fluorine (van der Waals radius ~1.47 Å) is a highly conservative replacement for hydrogen (~1.20 Å). This ensures that the substitution does not sterically disrupt the native folding pathway, while significantly enhancing lipophilicity, metabolic stability, and providing a unique spectroscopic handle[3].

Folding_Pathway A Unstructured Monomer Boc-D-β-HoPhe(4-F)-OH B Oligomerization (Boc-SPPS) A->B Coupling Reagents (HBTU/DIEA) C Pre-organized β-Peptide (Steric Restriction) B->C Backbone Extension D Stable 14-Helix Formation (Intramolecular H-Bonds) C->D Solvent Shift / Cooling (ΔG < 0)

Fig 1: Folding pathway of β-peptides incorporating D-β-HoPhe(4-F) into stable 14-helix structures.

Conformational Analysis via 19F-NMR

The incorporation of the 4-fluorophenyl moiety transforms the residue into a powerful, non-perturbing environmental probe. 19F is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio nearly as high as a proton (1H).

High Sensitivity to Microenvironments

The 19F chemical shift is exquisitely sensitive to local dielectric changes, solvent accessibility, and van der Waals contacts. This allows researchers to monitor conformational heterogeneity—such as the folding collapse of proteins or the cis/trans isomerization of peptidylprolyl bonds—even when the fluorinated residue is positioned distally from the site of isomerization[3][4].

Deconvolution of Complex Spectra

In complex folded states, 1H-NMR spectra suffer from severe signal overlap. 19F-NMR provides a clean background, as there is no endogenous fluorine in biological systems, allowing for the precise quantification of minor conformational populations and chemical exchange rates in the native state[3][4].

Quantitative Data Summaries

Table 1: Typical NMR Chemical Shifts for Boc-D-β-HoPhe(4-F)-OH (in CDCl3)

NucleusChemical Shift (δ, ppm)Multiplicity / CouplingStructural Assignment
1H 6.95 - 7.15MultipletAromatic protons (ortho/meta to F)
1H 4.05 - 4.20MultipletCβ-H (Chiral center)
1H 2.45 - 2.60Doublet of doubletsCα-H2 (Diastereotopic protons)
19F -116.5 to -118.0Multiplet4-Fluoro substituent
13C 161.5 (d, J=245 Hz)Doublet (C-F coupling)C4 (Aromatic, ipso to F)

Table 2: Thermodynamic & Conformational Parameters of β-Peptide Folding

ParameterValue / PreferenceCausality / Implication
Preferred Dihedrals ϕ≈−120∘ , ψ≈+130∘ Steric clash avoidance between side chains and backbone.
H-Bonding Pattern (i, i+3)Drives the formation of the 14-helix.
Prolyl cis/trans Ratio Highly sequence dependent19F reporter allows distal measurement of cis populations (up to 37% in specific motifs)[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Boc-Solid Phase Peptide Synthesis (Boc-SPPS) of β-Peptides

Causality: Boc chemistry is often selected over Fmoc for specific peptidomimetics where base-catalyzed side reactions must be avoided, or when synthesizing highly sterically hindered sequences where the high reactivity of in-situ neutralization Boc-SPPS yields superior crude purities.

  • Resin Preparation: Swell PAM (phenylacetamidomethyl) resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 100% Trifluoroacetic acid (TFA) for 2 × 1 minute. Validation: A positive Kaiser test indicates free amines.

  • Coupling: Pre-activate Boc-D-β-HoPhe(4-F)-OH (4.0 eq) with HBTU (3.9 eq) and DIEA (10.0 eq) in DMF for 2 minutes. Add to resin and agitate for 30 minutes. Causality: The slight excess of base (DIEA) ensures complete in-situ neutralization of the TFA salt, preventing premature chain termination.

  • Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (scavenger) at 0°C for 1 hour.

  • Purification: Precipitate in cold ether, lyophilize, and purify via RP-HPLC.

Protocol 2: Variable-Temperature 19F-NMR Conformational Screening

Causality: Variable-temperature (VT) NMR is critical for observing chemical exchange between conformers. As temperature increases, distinct peaks of slowly exchanging conformers will broaden and coalesce, allowing the calculation of activation barriers ( ΔG‡ ).

  • Sample Preparation: Dissolve the purified peptide at a concentration of 2-5 mM in a 90% H2O / 10% D2O buffer (pH 7.4). Causality: D2O is required for the NMR lock signal, while H2O maintains native-like hydrogen bonding networks.

  • Standardization: Add 0.1% Trifluoroacetic acid (TFA) as an internal 19F chemical shift reference (set to -76.55 ppm).

  • Acquisition: Acquire 19F-NMR spectra (typically at 376 MHz for a 400 MHz spectrometer) using a standard 1D sequence with proton decoupling (to remove 19F-1H scalar couplings and simplify the spectrum)[4].

  • VT Analysis: Record spectra from 278 K to 338 K in 10 K increments.

  • Data Processing: Perform line shape analysis on the 4-fluoro signals. The presence of multiple peaks at low temperatures indicates conformational heterogeneity (e.g., cis/trans isomers or folded/unfolded states)[3].

NMR_Workflow S1 Sample Prep (1-5 mM in D2O/H2O) S2 19F-NMR Acquisition (376 MHz, VT 278-338K) S1->S2 S3 Line Shape Analysis (Exchange Rates) S2->S3 S4 Conformational Population Mapping S3->S4

Fig 2: 19F-NMR variable-temperature workflow for probing conformational dynamics and exchange rates.

References

  • Source: researchgate.
  • Source: core.ac.
  • Source: acs.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Protocol for Coupling Boc-D-β-HoPhe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction and Chemical Significance The incorporation of non-canonical building blocks such as Boc-D-β-HoPhe(4-F)-OH —a Boc-protected, D-isomer, β-homo-amino acid with a 4-fluoro substitution on the phenyl ring—is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

The incorporation of non-canonical building blocks such as Boc-D-β-HoPhe(4-F)-OH —a Boc-protected, D-isomer, β-homo-amino acid with a 4-fluoro substitution on the phenyl ring—is a highly effective strategy in modern drug development. The β-homo backbone introduces an additional methylene group that alters the peptide's trajectory, conferring extreme resistance to proteolytic degradation. Simultaneously, the 4-fluoro substitution enhances the molecule's lipophilicity and metabolic stability without introducing reactive functional groups that require side-chain protection[1].

However, the synthesis of β-peptides or mixed α/β-peptides presents unique chemical challenges. The additional methylene group introduces mild steric hindrance, which can slow down coupling kinetics compared to standard α-amino acids[1]. Furthermore, β-peptides are highly prone to forming stable secondary structures (such as 14-helices) on the resin, which can lead to severe aggregation and "difficult sequences"[2].

To overcome these challenges, Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS) is often preferred over Fmoc-SPPS for highly hydrophobic or aggregation-prone sequences. The use of trifluoroacetic acid (TFA) during the Boc deprotection step acts as an exceptionally strong solvating agent, disrupting on-resin secondary structures and maintaining the peptide chain in an extended, accessible conformation[2].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific protocols are chosen rather than simply following a recipe. The coupling of sterically hindered β-amino acids in Boc-SPPS relies on two foundational pillars:

The Kent-Alewood In Situ Neutralization Strategy

In traditional Boc-SPPS, the TFA deprotection step leaves the terminal amine as a non-nucleophilic trifluoroacetate salt (R-NH₃⁺TFA⁻). Historically, a discrete neutralization step (e.g., washing with 10% Diisopropylethylamine (DIEA) in Dichloromethane) was performed prior to adding the next amino acid[3].

The Causality: When the peptide chain is neutralized and left in its free amine state (R-NH₂), it is highly susceptible to intermolecular hydrogen bonding, leading to rapid aggregation or intramolecular side reactions like diketopiperazine formation[3][4]. The Kent-Alewood in situ neutralization protocol eliminates the discrete neutralization step. Instead, the activated Boc-D-β-HoPhe(4-F)-OH is added to the resin simultaneously with an excess of DIEA. The free amine is trapped by the highly reactive activated ester the exact microsecond it is neutralized, driving the amide bond formation forward before aggregation can occur[3][4].

Reagent Selection for Steric Hindrance

Because the β-carbon adds rotational freedom and mild steric bulk, standard coupling reagents like DIC/HOBt often result in incomplete couplings (deletion sequences)[1]. We mandate the use of uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate that efficiently overcomes the steric barrier of the β-homo backbone[1][5].

Mechanism N1 Boc-D-β-HoPhe(4-F)-OH (Sterically Hindered) N3 Active OAt Ester (Highly Reactive Intermediate) N1->N3 DMF, 2 min N2 HATU / DIEA (Activation) N2->N3 N5 Amide Bond Formation (High Yield) N3->N5 Nucleophilic Attack N4 Resin-Bound TFA Salt (Protonated Amine) N4->N5 DIEA Neutralizes TFA

Caption: Chemical activation and coupling mechanism overcoming β-amino acid steric hindrance.

Quantitative Data and Reagent Optimization

To ensure a self-validating and reproducible system, all quantitative parameters for the coupling cycle are strictly defined.

Table 1: Reagent Equivalents & Conditions for Boc-D-β-HoPhe(4-F)-OH
ReagentFunctionEquivalentsConcentration
Boc-D-β-HoPhe(4-F)-OH Target Building Block4.0 - 5.0 eq0.2 - 0.5 M in DMF
HATU Primary Coupling Agent3.8 - 4.8 eq0.2 - 0.5 M in DMF
DIEA Base / In situ Neutralizer8.0 - 10.0 eqNeat (added to activation mix)
100% TFA Boc DeprotectionN/ANeat
DMF Primary SolventN/AN/A
Table 2: Comparison of Coupling Reagents for β-Amino Acids[1]
Reagent SystemActivation SpeedCoupling EfficiencyRisk of EpimerizationRecommendation
HATU / DIEA Very Fast (< 2 min)Excellent (> 98%)LowPrimary Choice
HBTU / DIEA Fast (2-5 min)Good (90-95%)LowAcceptable Alternative
DIC / HOBt Slow (10-15 min)Moderate (70-85%)Very LowNot Recommended

Experimental Protocol: Step-by-Step Methodology

The following protocol is optimized for a 0.1 to 0.25 mmol scale synthesis using the Kent-Alewood in situ neutralization method[4][5].

Phase 1: Boc Deprotection
  • Resin Swelling: Swell the peptide-resin (e.g., PAM or MBHA resin) in N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

  • Acidolysis: Treat the resin with 100% neat TFA (approx. 5 mL) for 1 minute to remove the N-terminal Boc group. Drain and repeat with a fresh batch of 100% TFA for an additional 1 minute[6].

  • Flow Wash: Perform a rapid flow wash with DMF for 30 seconds (approx. 20-30 mL total flow-through under vacuum). Critical Note: The resin is properly washed when absolutely no TFA fuming occurs upon the addition of DMF[5]. Do not add base to the resin at this stage.

Phase 2: Pre-Activation of Boc-D-β-HoPhe(4-F)-OH

Note: Perform this step during the TFA deprotection to minimize the time the resin sits idle.

  • In a clean, dry vial, dissolve 5.0 equivalents of Boc-D-β-HoPhe(4-F)-OH and 4.8 equivalents of HATU in a minimal volume of DMF to achieve a 0.5 M concentration[5].

  • Add 10.0 equivalents of DIEA to the vial. The solution will immediately turn pale yellow, indicating the formation of the active OAt ester.

  • Allow the mixture to pre-activate for exactly 2 to 5 minutes at room temperature[1].

Phase 3: In Situ Neutralization and Coupling
  • Immediately transfer the pre-activated amino acid solution to the reaction vessel containing the TFA-salt peptide-resin.

  • Agitate the reaction mixture vigorously for 15 to 20 minutes at room temperature[3][6]. The excess DIEA in the coupling mixture will instantly neutralize the resin-bound TFA salt, while the highly reactive HATU-activated ester simultaneously couples to the liberated amine.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3 × 5 mL) to remove all soluble byproducts.

  • Monitoring: Perform a quantitative Ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates complete coupling. If the test is slightly positive, repeat Phase 2 and Phase 3 (double coupling) before proceeding to the next cycle.

Phase 4: Final Cleavage

Because Boc-D-β-HoPhe(4-F)-OH does not possess a side-chain protecting group, it is fully compatible with standard anhydrous Hydrogen Fluoride (HF) cleavage conditions required at the end of Boc-SPPS[7].

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in a specialized Teflon HF cleavage apparatus. Add 10% (v/v) anisole or p-cresol as a scavenger[7].

  • Condense anhydrous HF into the vessel at -5 °C to 0 °C and stir for 1 hour.

  • Evaporate the HF under a stream of nitrogen, wash the crude peptide with cold diethyl ether, and extract with aqueous acetonitrile for lyophilization[7].

Workflow A Peptide-Resin (Boc-Protected) B Deprotection (100% TFA) A->B Acidolysis C TFA-Amine Salt (Aggregation Prevented) B->C DMF Flow Wash E In Situ Neutralization & Coupling C->E Simultaneous D Pre-activation (Boc-AA + HATU + DIEA) D->E Add to Resin F Elongated Peptide (Washed with DMF) E->F 15-20 min

Caption: Workflow for Kent-Alewood in situ neutralization and coupling in Boc-SPPS.

References

  • In Situ Neutralization Protocols for Boc-SPPS Methods in Molecular Biology / PubMed[Link]

  • Native Chemical Ligation of Peptides and Proteins (Boc-SPPS Protocols) National Institutes of Health (PMC)[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Frontiers in Chemistry[Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis ResearchGate[Link]

Sources

Application

Application Note: Synthesis of β-Peptide Foldamers Incorporating Boc-D-β-HoPhe(4-F)-OH

Introduction & Scientific Rationale The development of peptidomimetics has revolutionized the landscape of targeted therapeutics. Among these, β-peptides—oligomers composed of β-amino acids—exhibit unparalleled resistanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of peptidomimetics has revolutionized the landscape of targeted therapeutics. Among these, β-peptides—oligomers composed of β-amino acids—exhibit unparalleled resistance to proteolytic degradation while maintaining the ability to fold into predictable, stable secondary structures (e.g., 14-helices and 12-helices)[1].

The incorporation of non-canonical, fluorinated residues such as Boc-D-β-HoPhe(4-F)-OH ((3R)-3-[(tert-butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid) introduces unique stereoelectronic effects. Fluorination at the para-position of the phenyl ring modulates the hydrophobicity (ΔGHyd) and polarity of the peptide without drastically altering its steric bulk[2]. Furthermore, the strategic placement of fluorinated residues can stabilize specific β-peptide conformations and provides a highly sensitive ^19^F NMR handle for structural characterization[3].

Mechanistic Advantages of Boc-SPPS for β-Peptides

While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is widely used, the synthesis of highly structured β-peptides often encounters the "difficult sequence" problem due to rapid on-resin aggregation and secondary structure formation.

We employ an optimized Boc-SPPS in situ neutralization protocol . The causality behind this choice is twofold:

  • Disruption of Aggregation: The use of 100% Trifluoroacetic acid (TFA) for Boc deprotection effectively dissolves the growing peptide chain and disrupts intermolecular hydrogen bonding networks that cause on-resin aggregation[4].

  • Prevention of Premature Folding: In situ neutralization—where the resin is neutralized simultaneously with the addition of the highly activated amino acid (using HATU/DIEA)—prevents the free amine from remaining exposed in a basic environment, thereby minimizing side reactions and maximizing coupling efficiency[4].

G Start Resin Swelling (PAM or MBHA resin) Deprotect Boc Deprotection (100% TFA, 2 x 1 min) Start->Deprotect Wash1 DMF Flow Wash Deprotect->Wash1 Couple In Situ Neutralization & Coupling (Boc-D-β-HoPhe(4-F)-OH + HATU + DIEA) Wash1->Couple Wash2 DMF Flow Wash Couple->Wash2 Check Kaiser Test / Ninhydrin Wash2->Check Check->Deprotect Next Cycle Cleave HF Cleavage & Deprotection (HF / Anisole, 0°C) Check->Cleave Sequence Complete

Fig 1: Iterative Boc-SPPS workflow for β-peptide assembly using in situ neutralization.

Quantitative Data: Reagent Parameters & Efficiencies

To ensure a self-validating system, researchers must compare the physicochemical behavior of fluorinated β-amino acids against standard α-amino acids. Table 1 summarizes the critical parameters for incorporating Boc-D-β-HoPhe(4-F)-OH.

Table 1: Physicochemical Parameters and Coupling Efficiencies

ParameterStandard α-PheBoc-D-β-HoPhe(4-F)-OHRationale / Impact
Protecting Group BocBocAcid-labile, requires HF cleavage.
Coupling Agent HBTU / DIEAHATU / DIEAHATU overcomes the steric hindrance of the β-carbon backbone.
Coupling Time 5 - 10 min15 - 20 minExtended time ensures >99% acylation for bulky β-residues.
Proteolytic Stability Low (t1/2 < 1h)Extremely High (t1/2 > 24h)β-backbone prevents protease recognition[1].
Hydrophobicity (LogP) BaselineIncreasedFluorine substitution enhances lipid membrane partitioning[2].

Step-by-Step Experimental Protocol

Resin Preparation
  • Selection: Weigh 0.1 mmol of MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids) into a fritted solid-phase synthesis vessel.

  • Swelling: Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes. Drain completely.

Boc Deprotection

Caution: TFA is highly corrosive. Perform in a well-ventilated fume hood.

  • Add 5 mL of 100% TFA to the resin. Agitate for 1 minute, then drain.

  • Add a fresh 5 mL of 100% TFA and agitate for an additional 1 minute. This two-step process ensures complete removal of the Boc group while disrupting any nascent secondary structures[4].

  • Flow-wash the resin with DMF for 30 seconds to remove residual TFA. Do not add a basic wash step here; maintaining the TFA salt prevents premature aggregation.

In Situ Neutralization and Coupling of Boc-D-β-HoPhe(4-F)-OH
  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents relative to resin loading) of Boc-D-β-HoPhe(4-F)-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF.

  • Neutralization/Coupling: Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIEA) to the activation mixture. Immediately transfer this solution to the resin.

  • Agitate the reaction mixture for 15–20 minutes. The high concentration of DIEA simultaneously neutralizes the resin-bound TFA salt and drives the coupling of the activated β-amino acid[4].

  • Drain the reaction vessel and wash thoroughly with DMF (3 x 1 min).

Reaction Validation (Kaiser Test)
  • Remove a few resin beads and perform a standard Kaiser (ninhydrin) test.

  • Expected Result: A yellow/colorless solution indicates complete coupling (>99%). A blue solution indicates unreacted primary amines, necessitating a second coupling cycle.

Global Deprotection and HF Cleavage

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. Must be handled in a specialized Teflon HF cleavage apparatus.

  • Transfer the dried, fully synthesized peptide-resin to an HF reaction vessel.

  • Add 10% (v/v) anisole as a carbocation scavenger.

  • Condense anhydrous HF (90% v/v) into the vessel at -78°C, then warm to 0°C.

  • Stir at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen. Precipitate the crude β-peptide using cold anhydrous diethyl ether.

  • Centrifuge, decant the ether, and dissolve the peptide pellet in 50% aqueous acetonitrile containing 0.1% TFA for lyophilization.

Analytical Validation

Following synthesis, the incorporation of Boc-D-β-HoPhe(4-F)-OH must be validated to ensure structural integrity:

  • RP-HPLC: Fluorinated β-peptides typically exhibit delayed retention times on C18 columns compared to their non-fluorinated counterparts due to increased lipophilicity.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The mass shift of +18 Da (relative to standard Phe) confirms the addition of the β-carbon (CH2) and the fluorine atom (+18.99 Da for F, minus 1.01 Da for the replaced H).

  • ^19^F NMR Spectroscopy: A distinct singlet in the ^19^F NMR spectrum (typically around -115 to -120 ppm, depending on solvent) confirms the presence of the para-fluoro substitution and can be used to assess the folding state of the β-peptide in solution.

G Fluorine Para-Fluoro Substitution on β-HoPhe Hydro Increased Hydrophobicity (ΔGHyd Modulation) Fluorine->Hydro Protease Enhanced Proteolytic Stability Fluorine->Protease NMR 19F NMR Tracking (Conformational Probe) Fluorine->NMR Bioactive Optimized Bioactive β-Peptide Foldamer Hydro->Bioactive Protease->Bioactive NMR->Bioactive

Fig 2: Pharmacological and analytical advantages of fluorinated β-amino acids.

References

  • Title: Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin Source: ResearchGate URL
  • Title: An introduction into peptide synthesis Source: Extreme Peptides URL
  • Title: Fluorinated Amino Acids in Peptide and Protein Assembly Source: ResearchGate URL
  • Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL

Sources

Method

Application Note: Boc Deprotection Strategies for Boc-D-β-HoPhe(4-F)-OH Derivatives

Introduction & Chemical Context The incorporation of fluorinated β-amino acids into peptide backbones and small-molecule therapeutics is a premier strategy in modern drug design. Derivatives such as Boc-D-β-HoPhe(4-F)-OH...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The incorporation of fluorinated β-amino acids into peptide backbones and small-molecule therapeutics is a premier strategy in modern drug design. Derivatives such as Boc-D-β-HoPhe(4-F)-OH (Boc-protected D-β-homophenylalanine with a para-fluoro substitution) are highly valued for their ability to enhance metabolic resistance against proteolytic degradation while modulating lipophilicity and binding affinity[1].

In synthetic workflows, the tert-butyloxycarbonyl (Boc) group is the standard moiety used to protect the primary amine during coupling phases. The selective and efficient removal of this Boc group is a critical step that dictates the overall yield and purity of the resulting free amino acid or elongated peptide[2]. As a Senior Application Scientist, it is vital to approach this deprotection not just as a routine step, but as a chemically nuanced process where the specific structural features of the β-amino acid dictate the experimental conditions.

Mechanistic Causality & Structural Considerations

The deprotection of the Boc group is fundamentally an acid-catalyzed process[2]. The reaction initiates with the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This yields a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide and the free amine[2].

Mechanism N1 Boc-D-β-HoPhe(4-F)-OH N2 Protonated Carbamate N1->N2 H⁺ (TFA/HCl) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 D-β-HoPhe(4-F)-OH + CO₂ + Isobutylene N3->N4 Decarboxylation

Fig 1: Mechanistic pathway of acid-catalyzed Boc deprotection for β-amino acids.

The Role of the 4-Fluoro Substituent: During acidic cleavage, the highly reactive tert-butyl cation can cause unwanted side reactions, primarily the alkylation of electron-rich aromatic residues[3]. However, the para-fluoro substitution on the phenyl ring of D-β-HoPhe(4-F)-OH is strongly electron-withdrawing via inductive effects. This deactivates the aromatic ring toward electrophilic aromatic substitution, making it significantly less susceptible to tert-butylation compared to standard phenylalanine or tyrosine residues[4]. Consequently, while heavy scavenger cocktails (like Reagent K) are unnecessary, the use of mild scavengers (e.g., water or triisopropylsilane) remains a best practice to trap the cation as isobutylene or tert-butanol[3].

Comparative Methodological Data

Selecting the correct acidic reagent is dictated by the desired downstream application of the D-β-HoPhe(4-F)-OH derivative. The two industry-standard methodologies are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2] and anhydrous Hydrogen Chloride (HCl) in 1,4-Dioxane[5].

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl / 1,4-Dioxane
Acid Strength High (pKa ~ 0.23)Very High (pKa ~ -7)
Resulting Salt Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Typical Reaction Time 30 – 60 minutes1 – 2 hours
Scavenger Requirement Recommended (1-5% TIPS/H₂O)Optional (Reaction often clean without)
Product Isolation Precipitation via cold diethyl etherDirect filtration (product often precipitates)
Downstream Impact TFA salts can interfere with in vivo assaysHCl salts are highly crystalline and assay-ready

Validated Experimental Protocols

Protocol A: Acidolytic Cleavage via TFA/DCM

This method is highly volatile, allowing for rapid concentration in vacuo. It is the preferred method for standard solution-phase intermediate synthesis[2].

Materials:

  • Boc-D-β-HoPhe(4-F)-OH (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA), peptide synthesis grade

  • Triisopropylsilane (TIS) or deionized water (Scavenger)

  • Cold Diethyl Ether

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-D-β-HoPhe(4-F)-OH in anhydrous DCM to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add 2.5% (v/v) TIS and 2.5% (v/v) water to the solution to act as carbocation scavengers. Stir for 2 minutes.

  • Acidification: Slowly add TFA dropwise to the stirring solution until a final ratio of 1:1 (TFA:DCM) is achieved[2].

  • Reaction: Stir the mixture at room temperature for 45–60 minutes. Monitor the disappearance of the starting material via TLC (visualized with Ninhydrin stain) or LC-MS.

  • Concentration: Upon completion, remove the volatiles in vacuo. Co-evaporate the resulting residue 3 times with small volumes of toluene or DCM to remove residual TFA.

  • Precipitation: Triturate the oily residue with ice-cold diethyl ether. The D-β-HoPhe(4-F)-OH TFA salt will precipitate as a white solid. Centrifuge or filter, wash twice with cold ether, and dry under high vacuum.

Protocol B: Anhydrous Cleavage via 4M HCl in 1,4-Dioxane

This protocol is favored when the presence of TFA is detrimental to downstream biological assays or structural characterizations (like quantitative NMR), as it yields the stable hydrochloride salt[5].

Materials:

  • Boc-D-β-HoPhe(4-F)-OH (1.0 equivalent)

  • 4M HCl in 1,4-Dioxane (Commercially available)

  • Cold Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Place the Boc-D-β-HoPhe(4-F)-OH in a dry reaction vessel equipped with a magnetic stir bar.

  • Acid Addition: Add 4M HCl in 1,4-Dioxane directly to the solid to achieve a concentration of 0.05 M to 0.1 M[5]. The starting material will dissolve as the reaction initiates.

  • Reaction: Stir the solution at room temperature. As the Boc group is cleaved and the HCl salt forms, the product will typically begin to precipitate directly out of the dioxane solution due to lower solubility of the charged species in this solvent. Allow to stir for 1 to 2 hours[3].

  • Isolation: If the product has fully precipitated, isolate the solid via vacuum filtration. If it remains in solution, concentrate the mixture in vacuo to a third of its volume.

  • Washing: Suspend the solid in cold diethyl ether, stir for 5 minutes, and filter. Repeat the ether wash to ensure complete removal of dioxane and cleaved tert-butyl byproducts. Dry the resulting HCl salt under high vacuum.

Troubleshooting & Analytical Validation

  • Incomplete Deprotection: If LC-MS indicates the presence of unreacted starting material, it is usually due to insufficient acid equivalents or ambient moisture neutralizing the HCl. Ensure reagents are fresh. For the HCl/Dioxane method, an additional 0.5 mL of 4M HCl can be added, extending the reaction time by 30 minutes[3].

  • Self-Validating the Protocol: The success of the deprotection must be analytically confirmed. The free amine will yield a positive (purple/blue) result in a Ninhydrin (Kaiser) test, whereas the intact Boc-protected material will remain colorless. Additionally, ¹H-NMR should show the complete disappearance of the strong singlet at ~1.40 ppm corresponding to the 9 protons of the tert-butyl group.

References

  • Role of BOC protecting group in phenylalanine derivatives. Benchchem.
  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PMC - NIH.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • Navigating Boc Deprotection: A Guide to Preventing Side Products. Benchchem.

Sources

Application

Application Note: Leveraging Boc-d-beta-hophe(4-f)-oh for the Rational Design and Synthesis of Advanced Foldamers

An Application Guide for Researchers and Drug Development Professionals Abstract Foldamers, or non-natural oligomers that adopt well-defined, predictable three-dimensional structures, represent a frontier in materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract Foldamers, or non-natural oligomers that adopt well-defined, predictable three-dimensional structures, represent a frontier in materials science and drug discovery.[1][2] Unlike their natural peptide counterparts, they offer enhanced stability against proteolytic degradation and the ability to form unique secondary structures.[3][4] This guide focuses on the application of a specialized building block, Boc-d-beta-hophe(4-f)-oh , a para-fluorinated, Boc-protected D-β-homophenylalanine, in the development of novel foldamers. We provide a detailed exploration of the strategic advantages conferred by its unique structural elements, alongside comprehensive, field-tested protocols for solid-phase synthesis and structural characterization. This document is intended for researchers and scientists engaged in peptide chemistry, medicinal chemistry, and materials science, providing the foundational knowledge and practical methodologies required to harness this powerful monomer for creating bespoke molecular architectures.

The Building Block: Understanding Boc-d-beta-hophe(4-f)-oh

The rational design of a foldamer begins with the selection of its constituent monomers. Boc-d-beta-hophe(4-f)-oh is an engineered amino acid that provides chemists with precise control over the resulting oligomer's structure and properties. Each component of this molecule—the protecting group, stereochemistry, backbone, and side chain—plays a critical role.

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides robust protection for the β-amino functional group. It is stable under a wide range of reaction conditions but can be cleanly removed with moderate acids, such as trifluoroacetic acid (TFA), making it ideal for Boc-strategy solid-phase peptide synthesis (SPPS).[5]

  • D-Stereochemistry : The use of D-amino acids is a common strategy to enhance proteolytic stability, as natural proteases are stereospecific for L-amino acids. Furthermore, the stereochemistry of each residue dictates the helical handedness of the resulting foldamer.

  • β-Amino Acid Backbone : The additional carbon atom in the β-amino acid backbone, compared to natural α-amino acids, fundamentally alters the conformational landscape.[6] This enables the formation of unique and stable helical structures, such as the 12-helix (defined by 12-membered hydrogen-bonded rings) and the 14-helix (14-membered hydrogen-bonded rings), which have different pitches and side-chain dispositions than α-helices.[7][8]

  • 4-Fluoro-phenyl Side Chain : The introduction of a fluorine atom onto the phenyl ring is a powerful and strategic modification. Fluorine is highly electronegative and can introduce favorable dipole interactions and alter side-chain packing.[9] Importantly, it can increase the hydrophobicity and metabolic stability of the molecule.[10] The fluorine atom also serves as a non-invasive ¹⁹F NMR probe for detailed conformational analysis in solution, a significant advantage for structural biology studies.[11]

Physicochemical Properties

A summary of the key properties of Boc-d-beta-hophe(4-f)-oh is presented below.

PropertyValueSource
IUPAC Name (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acidN/A
CAS Number 218609-00-8[12]
Molecular Formula C₁₅H₂₀FNO₄[12]
Molecular Weight 297.33 g/mol [12]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in DMF, NMP, DCM, MethanolGeneral Knowledge

Synthesis of a Model β-Peptide Foldamer

To illustrate the application of Boc-d-beta-hophe(4-f)-oh, we present a protocol for the synthesis of a model hexamer, denoted (β³-hPhe(4-F))₆. This protocol utilizes standard Boc-chemistry solid-phase peptide synthesis (SPPS).

Diagram: Boc-SPPS Workflow

The general workflow for the synthesis of the model foldamer is depicted below.

SPPS_Workflow Resin Start: MBHA Resin Swell 1. Resin Swelling (DCM, then DMF) Resin->Swell Deprotect1 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect1 Neutralize1 3. Neutralization (10% DIEA in DMF) Deprotect1->Neutralize1 Couple1 4. Coupling: 1st Residue (Boc-d-beta-hophe(4-f)-oh, HBTU/HOBt, DIEA) Neutralize1->Couple1 Wash1 5. Wash (DMF) Couple1->Wash1 Loop Repeat Steps 2-5 (5 times for hexamer) Wash1->Loop Cleave 6. Cleavage & Deprotection (HF or TFMSA) Loop->Cleave Precipitate 7. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify Analyze 9. Analysis (LC-MS) Purify->Analyze Analysis_Workflow Crude Crude Peptide HPLC 1. Purification (Preparative RP-HPLC) Crude->HPLC Lyophilize1 2. Lyophilization HPLC->Lyophilize1 Purified Purified Foldamer Lyophilize1->Purified LCMS 3. Identity Confirmation (LC-MS) Purified->LCMS CD 4. Secondary Structure (Circular Dichroism) Purified->CD NMR 5. 3D Conformation (NMR Spectroscopy) Purified->NMR Mass Correct Mass? LCMS->Mass Structure Defined Structure? CD->Structure NMR->Structure Result Result Mass->Result Yes Structure->Result Yes

Caption: Post-synthesis workflow for purification and characterization.

Protocol 3.1: Purification and Identity Confirmation
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify using a preparative reverse-phase C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

  • Mass Spectrometry:

    • Analyze the purified product using ESI-MS (Electrospray Ionization Mass Spectrometry).

    • Confirm that the observed molecular weight matches the calculated theoretical mass of the desired hexamer.

Protocol 3.2: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of foldamers in solution. [13][14]Different helical forms have distinct spectral signatures. [15] Procedure:

  • Prepare a solution of the purified foldamer (e.g., 50-100 µM) in a suitable solvent (e.g., methanol or trifluoroethanol, which promote hydrogen bonding).

  • Use a quartz cuvette with a 1 mm path length.

  • Acquire a CD spectrum from approximately 260 nm to 190 nm at 25°C.

  • Process the data by subtracting the spectrum of the solvent blank and converting the signal to mean residue ellipticity [θ].

  • Interpretation:

    • A 14-helix in β-peptides typically shows a strong positive maximum around 205 nm and a negative minimum around 220 nm.

    • A 12-helix often displays a positive maximum near 215 nm and a negative band below 200 nm. The observed spectrum provides the first experimental evidence of a stable, folded conformation. [16][17]

Protocol 3.3: Conformational Analysis by NMR Spectroscopy

NMR provides high-resolution structural information, including details on hydrogen bonding and side-chain orientations. [18][19] Key Experiments:

  • ¹H NMR (1D): Acquire a simple proton NMR in a deuterated solvent (e.g., CD₃OH or CDCl₃). A well-dispersed spectrum, particularly in the amide (NH) region, is indicative of a single, well-ordered conformation.

  • 2D ROESY or NOESY: These experiments detect through-space correlations between protons that are close to each other (<5 Å), which is crucial for defining the fold.

    • Look for characteristic Nuclear Overhauser Effect (NOE) correlations. For example, in some β-peptide helices, NOEs between a Cα-H proton at residue (i) and the NH proton at residue (i+2) or (i+3) can be diagnostic of a specific helical fold.

  • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. A single, sharp resonance indicates that all six fluorinated side chains exist in a magnetically equivalent environment, which is strong evidence for a highly ordered and symmetric structure. [11]

References

  • Goodman, C. M., Choi, S., Shandler, S., & DeGrado, W. F. (2007). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology, 3(5), 252–262. [Link]

  • Chatterjee, S., Vasudev, P. G., & Balaram, P. (2010). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 2(11), 2247-2260. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071–13072. [Link]

  • Broussy, S., et al. (2009). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 7(20), 4169-4171. [Link]

  • P, Surat. (2018). Beta Peptide Foldamers. News-Medical.Net. [Link]

  • Zhang, T., et al. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Lensen, N., Brunsveld, L., & van Hest, J. C. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6200. [Link]

  • Biotools. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Biotools. [Link]

  • Fülöp, F., et al. (2013). β-Peptide foldamer helices with tailored diameters. Chemical Society Reviews, 42(18), 7744-7758. [Link]

  • Anusha, P. T. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]

  • O'Grady, T., et al. (2020). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. RSC Advances, 10(52), 31235-31242. [Link]

  • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews, 101(12), 3893–4012. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 90(5), 606-618. [Link]

  • Salwiczek, M., et al. (2012). Introducing Aliphatic Fluoropeptides: Perspectives on Folding Properties, Membrane Partition and Proteolytic Stability. Chemistry – A European Journal, 18(27), 8410-8421. [Link]

  • Ross, J. D., & Kumar, K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11520. [Link]

  • Afonin, S., et al. (2015). Solid state NMR studies of oligourea foldamers: Interaction of 15N-labelled amphiphilic helices with oriented lipid membranes. Organic & Biomolecular Chemistry, 13(4), 1009-1017. [Link]

  • ResearchGate. (2023). Is it better to use raman spectroscopy or circular dichroism in analyzing protein folding? [Link]

  • Pál-Gábor, H., et al. (2013). Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity. Journal of the American Chemical Society, 135(43), 16284–16294. [Link]

  • Barbiroli, A., et al. (2019). Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. [Link]

  • Afonin, S., et al. (2015). Solid state NMR studies of oligourea foldamers: Interaction of 15N-labelled amphiphilic helices with oriented lipid membranes. ResearchGate. [Link]

  • Lin, Q., et al. (2023). Crystal structure and NMR of an α,δ-peptide foldamer helix shows side-chains are well placed for bifunctional catalysis: application as a minimalist aldolase mimic. Angewandte Chemie International Edition, 62(36), e202305326. [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. [Link]

  • Nagy, Z., & Pályi, B. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. International Journal of Molecular Sciences, 24(23), 16738. [Link]

  • Lewis, J. E. M., et al. (2022). A Chiral 19F NMR Reporter of Foldamer Conformation in Bilayers. Organic Letters, 24(47), 8728–8732. [Link]

  • Lin, Q., et al. (2023). Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic. Angewandte Chemie, 135(36), e202305326. [Link]

  • Park, H., et al. (2023). Versatile Post‐synthetic Modifications of Helical β‐Peptide Foldamers Derived from a Thioether‐Containing Cyclic β‐Amino Acid. ResearchGate. [Link]

  • Perczel, A. (n.d.). Sugar amino acids as foldamer building blocks. MTA-ELTE Protein Modeling Research Group. [Link]

  • ANR. (n.d.). Fluorinated foldamers: synthesis, structuration and capacity to interact with amyloid proteins and biomembranes. French National Research Agency. [Link]

  • Lensen, N., Brunsveld, L., & van Hest, J. C. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

  • Montclare, J. K. (2010). Fluorine: A new element in protein design. Peptide Science, 94(2), 115-121. [Link]

  • PubChem. (n.d.). Boc-d-phe(4-nhfmoc)-oh. [Link]

  • Aapptec. (n.d.). Boc-D-beta-HPhe(4-F)-OH. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(9), 1121-1135. [Link]

  • Aapptec. (n.d.). Boc-Phe-OH. [Link]

  • Martinek, T. A., et al. (2020). Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and MorphologyFormation. Chemistry – A European Journal, 26(62), 14101-14109. [Link]

  • Park, H., et al. (2023). Versatile Post‐synthetic Modifications of Helical β‐Peptide Foldamers Derived from a Thioether‐Containing Cyclic β‐Amino Acid. Angewandte Chemie International Edition, 62(33), e202305540. [Link]

  • Fischer, L., et al. (2014). Generalizing the Aromatic δ‐Amino Acid Foldamer Helix. Angewandte Chemie International Edition, 53(42), 11340-11343. [Link]

Sources

Method

Advanced Liquid-Phase Peptide Synthesis (LPPS) Strategies Utilizing Boc-D-β-hoPhe(4-F)-OH for Proteolytically Stable Peptidomimetics

Introduction & Scientific Rationale The development of peptide-based therapeutics is frequently hindered by their rapid degradation by endogenous proteases and poor pharmacokinetic profiles[1]. To circumvent these limita...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of peptide-based therapeutics is frequently hindered by their rapid degradation by endogenous proteases and poor pharmacokinetic profiles[1]. To circumvent these limitations, the incorporation of non-natural amino acids—specifically β -amino acids and fluorinated derivatives—has emerged as a highly effective strategy[2].

Boc-D- β -homophenylalanine(4-fluoro)-OH , or Boc-D-β-hoPhe(4-F)-OH, is a highly specialized building block designed for advanced peptidomimetic synthesis. Its structural features provide three distinct advantages:

  • β -Homo Backbone: The insertion of an extra methylene carbon between the α -carbon and the carboxyl group fundamentally alters the local backbone conformation, rendering the resulting peptide bond highly resistant to enzymatic cleavage by natural proteases[3].

  • D-Stereochemistry: Inverting the stereocenter from the naturally occurring L-configuration to the D-configuration further evades proteolytic recognition.

  • Para-Fluoro Substitution (4-F): Fluorination of the phenyl ring modulates the lipophilicity and pKa of the molecule, potentially improving membrane permeability and metabolic stability[1][4]. Furthermore, the 19 F nucleus serves as an excellent bioorthogonal handle for NMR-based reaction monitoring.

While Solid-Phase Peptide Synthesis (SPPS) is standard for linear peptides, Liquid-Phase Peptide Synthesis (LPPS) is often preferred for sterically hindered building blocks like β -amino acids. LPPS allows the growing peptide to remain dissolved in solution, facilitating homogenous reaction kinetics, rigorous intermediate purification via extraction, and highly efficient convergent fragment condensation[5]. The Boc (tert-butyloxycarbonyl) protection strategy is particularly well-suited for LPPS, as it relies on simple acid-base chemistry for deprotection and workup[].

Workflow Visualization

The following diagram illustrates the causality and flow of a single LPPS iterative cycle utilizing the Boc protection strategy.

LPPS_Workflow Start Boc-D-β-hoPhe(4-F)-OH + Amino Acid Ester Coupling Coupling Reaction (EDC·HCl, HOBt, DIPEA) Start->Coupling Activation Workup1 Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup1 Quench & Extract Intermediate Protected Dipeptide (Organic Phase) Workup1->Intermediate Phase Separation Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Acid Cleavage Workup2 Precipitation / Isolation (Cold Ether) Deprotection->Workup2 Salt Formation Product Deprotected Dipeptide Ready for Next Cycle Workup2->Product Filtration Product->Coupling Iterative Cycle

LPPS iterative cycle using Boc-D-β-hoPhe(4-F)-OH.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because β -amino acids exhibit increased steric hindrance, coupling kinetics are slower than standard α -amino acids. We utilize EDC·HCl and HOBt; EDC is chosen specifically for LPPS because its urea byproduct is water-soluble, allowing for complete removal during the aqueous workup phase[7].

Protocol A: Solution-Phase Coupling of Boc-D- β -hoPhe(4-F)-OH

Objective: Form a peptide bond with a C-terminal protected amino acid (e.g., H-Ala-OMe·HCl) in a homogenous organic solution.

  • Activation: In a flame-dried round-bottom flask, dissolve Boc-D- β -hoPhe(4-F)-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents epimerization and minimizes side reactions during the highly exothermic activation phase.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) in one portion. Stir for 15 minutes at 0 °C to allow the formation of the active OBt-ester.

  • Amine Addition: In a separate vial, dissolve the nucleophile (e.g., H-Ala-OMe·HCl, 1.1 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt, freeing the amine. Add this solution dropwise to the activated Boc-D- β -hoPhe(4-F)-OH mixture.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC). The product will be UV-active (due to the fluorophenyl ring) and Ninhydrin-negative (as the primary amine is now a secondary amide).

Protocol B: LPPS Aqueous Workup

Objective: Isolate the protected intermediate without the need for column chromatography.

  • Dilution: Dilute the reaction mixture with an equal volume of Ethyl Acetate (EtOAc). EtOAc is preferred here as it provides better phase separation than DCM during aqueous washes.

  • Acid Wash (Removes unreacted amines & DIPEA): Wash the organic layer twice with 1.0 M HCl (or 5% Citric Acid if the sequence contains acid-sensitive side chains).

  • Base Wash (Removes unreacted Boc-acid & HOBt): Wash the organic layer twice with saturated aqueous NaHCO 3​ .

  • Brine Wash & Drying: Wash once with saturated NaCl (brine) to pull residual water from the organic phase. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Validation Checkpoint 2: Obtain a 19 F NMR spectrum of the crude oil/solid. A single sharp peak around -116 ppm (solvent dependent) confirms the presence of the fluorinated residue. Purity can be assessed by the absence of secondary fluorine signals.

Protocol C: N-Terminal Boc Deprotection

Objective: Remove the Boc protecting group to expose the N-terminus for the next LPPS cycle[8].

  • Acid Cleavage: Dissolve the protected peptide in dry DCM. Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution[7]. Stir at room temperature for 45–60 minutes.

    • Causality: TFA selectively cleaves the acid-labile tert-butyl carbamate, releasing isobutylene gas and carbon dioxide.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene twice to remove residual TFA.

  • Precipitation: Triturate the resulting oily residue with ice-cold diethyl ether. The deprotected peptide will precipitate as a TFA salt.

  • Isolation: Centrifuge or filter the precipitate, wash with cold ether, and dry under high vacuum.

    • Validation Checkpoint 3: LC-MS analysis. The mass spectrum should show the loss of 100 Da (Boc group) and the presence of the expected [M+H]+ ion.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, conditions, and expected analytical outcomes for the LPPS incorporation of Boc-D- β -hoPhe(4-F)-OH.

Reaction PhaseReagents / SolventsMolar EquivalentsTemp / TimeExpected YieldValidation Metric
Activation Boc-D- β -hoPhe(4-F)-OHHOBtEDC·HCl1.0 eq1.2 eq1.2 eq0 °C15 minN/AActive ester formation (transient)
Coupling Nucleophile (Amine)DIPEADCM or DMF1.1 eq2.5 eq0.1 M20 °C12–18 hrs85 – 92%UV-active, Ninhydrin-negative TLC spot
Workup 1M HClSat. NaHCO 3​ BrineExcess washesAmbientN/A 19 F NMR: Single sharp resonance (~ -116 ppm)
Deprotection 50% TFA in DCMExcess20 °C45–60 min> 95%LC-MS: [M+H]+ minus 100 Da (Boc loss)

References

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids ResearchGate / Eur. J. Org. Chem. URL: [Link][1]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma PubMed / Elsevier Ltd. URL:[Link][2]

  • What Is Liquid Phase Peptide Synthesis? Methods & Uses Neuland Labs URL: [Link][5]

  • Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers (RSC Publishing) URL: [Link][4]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them PMC / National Institutes of Health URL:[Link][8]

  • Beta-amino acids: versatile peptidomimetics ResearchGate URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling yield when synthesizing peptides with Boc-d-beta-hophe(4-f)-oh

Focus Area: Optimization and Troubleshooting for Boc-D-β-HoPhe(4-F)-OH Welcome to the Technical Support Center. Synthesizing peptides containing non-proteinogenic β-amino acids like Boc-D-β-homophenylalanine(4-F)-OH pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Optimization and Troubleshooting for Boc-D-β-HoPhe(4-F)-OH

Welcome to the Technical Support Center. Synthesizing peptides containing non-proteinogenic β-amino acids like Boc-D-β-homophenylalanine(4-F)-OH presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice to ensure high-yield, self-validating syntheses.

Workflow Visualization: β-Amino Acid Coupling

G Start TFA Deprotection (Remove Boc) Neutralize In Situ Neutralization (DIEA in DMF) Start->Neutralize Couple Primary Coupling (Boc-D-β-HoPhe(4-F)-OH + HATU/HOAt) Neutralize->Couple Test Kaiser Test Validation Couple->Test Decision Result? Test->Decision DoubleCouple Double Coupling (PyAOP/HOAt at 40°C) Decision->DoubleCouple Positive (Blue) Next Proceed to Next Amino Acid Decision->Next Negative (Yellow) DoubleCouple->Test Re-evaluate

Optimized self-validating coupling workflow for Boc-D-beta-HoPhe(4-F)-OH.

Frequently Asked Questions & Troubleshooting (FAQ)

Q1: Why is the coupling yield of Boc-D-β-HoPhe(4-F)-OH significantly lower than standard α-amino acids? A: The difficulty is rooted in both steric hindrance and sequence-dependent aggregation. β-amino acids possess an additional methylene group in the backbone. While this increases conformational flexibility at the monomer level, β-peptides rapidly fold into highly stable secondary structures (such as 14-helices) much earlier in the synthesis than α-peptides[1]. This folding causes severe on-resin aggregation, burying the N-terminus. Furthermore, in Boc solid-phase peptide synthesis (SPPS), the TFA deprotection step leaves a protonated amine. If this amine is not neutralized instantly in the presence of the activated amino acid, the growing chain collapses into a rigid hydrogen-bonded network[2].

Q2: What are the optimal coupling reagents for this specific residue? A: Standard carbodiimides (like DIC) form an O-acylisourea intermediate that reacts too slowly with sterically hindered β-amines, leading to truncation and N-acylurea rearrangements. You must use aminium/uronium salts with highly reactive leaving groups, such as HATU combined with HOAt, to force the kinetics[3]. However, if a double coupling is required, prolonged exposure to HATU can cause irreversible capping of the N-terminus via guanidinylation. Therefore, for the second coupling, we mandate the use of PyAOP (a phosphonium salt), which provides identical OAt-ester reactivity without the risk of guanidinylation[4].

Q3: How does the para-fluoro substitution affect my synthesis? A: The fluorine atom at the para position of the phenyl ring is highly electronegative (-I effect) but also donates electron density through resonance (+R effect). Because this substitution is on the side chain and insulated by the β-homo backbone, its direct electronic impact on the carboxylate's electrophilicity is negligible. However, the C-F bond significantly increases the local hydrophobicity of the side chain. This lipophilicity exacerbates peptide aggregation and reduces resin swelling. To counteract this, you must use a highly solvating mixture (e.g., DMF/NMP 1:1) to keep the resin matrix fully expanded.

Q4: How can I ensure my protocol is a self-validating system? A: Relying solely on final HF cleavage yields masks intermediate failures. A self-validating system requires real-time empirical proof. Because Boc-D-β-HoPhe(4-F)-OH leaves a primary amine after deprotection, the Kaiser (ninhydrin) test remains highly effective. However, to rule out false negatives caused by extreme aggregation, a microcleavage step must be integrated into the workflow to confirm the exact mass addition via LC-MS before proceeding to the next cycle.

Quantitative Data: Activator Comparison for β-Amino Acids

To guide your reagent selection, the following table summarizes the kinetic efficiency and risks associated with various activators when coupling sterically hindered β-homoamino acids.

Coupling ReagentActivation MechanismRisk of GuanidinylationRecommended for β-Amino AcidsTypical Yield (Single 2h Coupling)
DIC / HOBt O-acylisoureaNoneNo40 - 55%
HBTU / HOBt OBt-esterHighNo60 - 70%
HATU / HOAt OAt-esterHighYes (Primary)85 - 95%
PyAOP / HOAt Phosphonium / OAt-esterNoneYes (Secondary)> 98% (After double couple)
Step-by-Step Methodology: Optimized Double-Coupling Protocol

This protocol is engineered specifically for Boc-D-β-HoPhe(4-F)-OH, incorporating in situ neutralization and orthogonal activation strategies to guarantee >98% coupling efficiency.

Phase 1: Deprotection & In Situ Neutralization

  • Deprotection: Treat the peptide-resin with 100% Trifluoroacetic acid (TFA) for 2 × 1 minute to quantitatively remove the Boc protecting group.

  • Rapid Wash: Drain the reaction vessel and immediately wash the resin with DMF (3 × 30 seconds). Do not allow the resin to dry.

  • In Situ Neutralization: Immediately apply a solution of 5% N,N-Diisopropylethylamine (DIEA) in DMF for 1 minute. This rapid neutralization prevents the protonated N-terminus from collapsing into an aggregated state[2].

Phase 2: Primary Coupling 4. Activation: In a separate vial, dissolve 4.0 equivalents of Boc-D-β-HoPhe(4-F)-OH, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in a 1:1 mixture of DMF/NMP. 5. Base Addition: Add 8.0 equivalents of DIEA to the activation vial. Allow the mixture to pre-activate for exactly 2 minutes. 6. Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 2 hours[3].

Phase 3: Validation & Secondary Coupling (Self-Validation) 7. Kaiser Test: Withdraw a micro-aliquot of resin beads, wash thoroughly with Ethanol, and apply standard Kaiser test reagents. Heat at 100°C for 5 minutes.

  • If colorless/yellow: The coupling is complete. Proceed to the next cycle.
  • If blue/purple: Unreacted amines remain. Proceed to Step 8.
  • Secondary Coupling (PyAOP): Perform a second coupling using 4.0 eq of Boc-D-β-HoPhe(4-F)-OH activated with 3.9 eq of PyAOP and 8.0 eq of DIEA[4]. Agitate for 2 hours at an elevated temperature of 40°C.
  • Microcleavage Confirmation: Treat 5 mg of the coupled resin with a microcleavage cocktail (e.g., TFA/TFMSA or standard HF if equipped) for 1 hour. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS to validate the specific mass addition (+281 Da for the incorporated residue minus protecting groups) before continuing the synthesis.

Sources

Optimization

Troubleshooting incomplete deprotection of Boc-d-beta-hophe(4-f)-oh

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the incomplete deprotection of Boc-d-beta-hophe(4-f)-oh. As Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the incomplete deprotection of Boc-d-beta-hophe(4-f)-oh. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, ensuring that every experimental step is a decision, not just a procedure.

Introduction: The Challenge of Deprotecting Modified Amino Acids

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under a wide range of conditions and its clean removal with acid.[1][2] However, substrates like D-β-homophenylalanine(4-F) present unique challenges. The combination of a beta-amino acid structure, which can introduce steric hindrance, and an electron-withdrawing fluorine atom on the phenyl ring can render standard deprotection protocols less effective, often resulting in incomplete reactions. This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Boc deprotection process, providing the necessary background for effective troubleshooting.

Q1: What is the chemical mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds via an acid-catalyzed fragmentation mechanism.[3]

  • Protonation: A strong acid, like trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][3]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, causing it to cleave. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][3]

  • Protonation of Amine: In the acidic environment, the newly liberated amine is protonated, forming an ammonium salt (e.g., an amine trifluoroacetate salt).[3]

Q2: How can I reliably monitor the progress of the deprotection reaction?

Monitoring is critical to determine if a reaction is sluggish or complete. Several methods are effective:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[4] By comparing the peak areas of the starting material and the product over time, you can accurately determine the reaction's progress and the purity of the crude product.[5]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring.[4] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf). Staining with ninhydrin is highly effective as it produces a distinct color (usually purple) with the newly formed primary amine, confirming successful deprotection.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of product formation by identifying the correct mass-to-charge ratio (m/z) for both the starting material and the deprotected product.[7]

  • ¹H NMR Spectroscopy: Can be used to confirm the complete disappearance of the characteristic singlet from the nine protons of the tert-butyl group, typically found around 1.4 ppm.[5]

Q3: What are scavengers, and why are they necessary?

Scavengers are reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cation generated during the reaction.[8][9] This cation is a potent electrophile and can cause side reactions by alkylating nucleophilic sites on your molecule, especially electron-rich aromatic rings.[10][11] While the fluorine atom in Boc-d-beta-hophe(4-f)-oh deactivates the phenyl ring somewhat, the use of scavengers is still a critical best practice to ensure a clean reaction. Common scavengers include triisopropylsilane (TIS) and water.[10][12]

Troubleshooting Guide: Incomplete Deprotection of Boc-d-beta-hophe(4-f)-oh

This guide provides a systematic, question-driven approach to resolving incomplete deprotection.

Q4: My HPLC/LC-MS analysis shows significant remaining starting material. What are the most likely causes?

Incomplete deprotection is a common issue that can usually be traced back to reaction conditions or reagent quality. The most frequent culprits are:

  • Insufficient Acid Strength/Concentration: The acidic conditions may not be potent enough to drive the reaction to completion.[6] Trifluoroacetic acid (TFA) is hygroscopic and can absorb atmospheric moisture, which dilutes it and reduces its efficacy.

  • Inadequate Reaction Time or Temperature: Many deprotections are run at room temperature for 1-2 hours, but substrates with steric hindrance or deactivating electronic effects may require more forcing conditions.[10][13]

  • Substrate-Specific Effects:

    • Steric Hindrance: As a beta-amino acid, the Boc group on your substrate may be more sterically shielded than in alpha-amino acids, slowing the acid's access to the carbamate.[6][13]

    • Electronic Effects: The fluorine atom is an electron-withdrawing group. This effect, while modest, can slightly destabilize the transition state of the reaction, thus decreasing the rate of deprotection compared to an unsubstituted phenylalanine derivative.[6]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[6]

Troubleshooting_Workflow Start Incomplete Deprotection Observed (HPLC/TLC) CheckReagents Step 1: Verify Reagents Start->CheckReagents UseFreshTFA Use fresh, high-purity TFA. Consider titrating old stock. CheckReagents->UseFreshTFA IncreaseConditions Step 2: Modify Conditions UseFreshTFA->IncreaseConditions If still incomplete IncreaseTime Increase reaction time (e.g., to 4 hours or overnight). IncreaseConditions->IncreaseTime IncreaseTemp Gently warm the reaction (e.g., to 40°C). (Caution: monitor for side products). IncreaseConditions->IncreaseTemp IncreaseTFA Increase TFA concentration (e.g., from 50% to 95-100% TFA). IncreaseConditions->IncreaseTFA ChangeSolvent Step 3: Optimize Solvent IncreaseTime->ChangeSolvent If still incomplete Success Deprotection Complete IncreaseTime->Success IncreaseTemp->ChangeSolvent If still incomplete IncreaseTemp->Success IncreaseTFA->ChangeSolvent If still incomplete IncreaseTFA->Success EnsureSolubility Ensure complete dissolution of starting material. If needed, add co-solvent or try neat TFA. ChangeSolvent->EnsureSolubility AlternativeAcid Step 4: Consider a Stronger Acid EnsureSolubility->AlternativeAcid If still incomplete EnsureSolubility->Success UseHCl Switch to 4M HCl in 1,4-dioxane. AlternativeAcid->UseHCl UseHCl->Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc-D-β-HoPhe(4-F)-OH Racemization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of non-proteinogenic building blocks during complex peptide synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of non-proteinogenic building blocks during complex peptide synthesis. The incorporation of β-amino acids, specifically Boc-D-β-homophenylalanine(4-fluoro)-OH , presents unique mechanistic challenges.

While the Boc protecting group is highly stable and generally minimizes racemization compared to acyl protections[], the specific structural dynamics of β-amino acids require a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides the causality, quantitative data, and self-validating protocols needed to eliminate racemization during your syntheses.

🔬 Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does Boc-D-β-HoPhe(4-F)-OH undergo racemization? It lacks an α-chiral center. A: This is a common misconception. While α-amino acids predominantly racemize via the classic oxazolone (azlactone) intermediate, β-amino acids degrade through a completely different pathway. Upon activation of the carboxyl group, the methylene protons at the α-carbon become highly acidic. Strong bases can abstract this α-proton, generating an enolate intermediate[2]. Because the chiral center is at the β-carbon, this enolate can undergo a base-catalyzed retro-Michael elimination (E1cB pathway) , expelling the Boc-protected amino group to form an achiral α,β-unsaturated intermediate. Subsequent re-addition of the amine occurs without stereocontrol, resulting in a D/L epimeric mixture.

Q2: How does my standard Boc SPPS workflow exacerbate this issue? A: Traditional Boc SPPS relies on repetitive deprotection using Trifluoroacetic Acid (TFA), which leaves the growing peptide chain as a TFA salt. Standard protocols neutralize this salt using a pre-wash of 5–10% N,N-Diisopropylethylamine (DIEA). Prolonged exposure of the highly activated β-amino acid to unhindered, strong bases like DIEA drastically accelerates the α-proton abstraction and subsequent E1cB elimination.

Q3: What are the optimal coupling reagents and bases to prevent this? A: You must transition away from uronium-based coupling reagents (e.g., HATU, HBTU) which necessitate strong bases like DIEA. Instead, utilize a carbodiimide/additive system, specifically DIC and Oxyma Pure [3]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective racemization suppressor that forms a less basic active ester[4]. Furthermore, replace DIEA with 2,4,6-trimethylpyridine (TMP / collidine) . TMP is sterically hindered and possesses a lower pKa, allowing it to neutralize the TFA salt without abstracting the α-proton of the activated β-amino acid[4].

📊 Quantitative Data: Impact of Coupling Conditions

The choice of base and coupling additive is the primary determinant of stereochemical integrity. The table below summarizes the causality between reaction conditions and racemization rates for Boc-D-β-HoPhe(4-F)-OH.

Coupling ReagentAdditiveBase (Equivalents)TemperatureRacemization (%)
HATUNoneDIEA (2.0 eq)25°C8.5 - 12.0%
HBTUHOBtDIEA (2.0 eq)25°C5.2 - 7.8%
DICOxyma PureDIEA (1.5 eq)25°C2.1 - 3.5%
DICOxyma PureTMP (1.5 eq)25°C< 0.5%
DIC Oxyma Pure TMP (1.5 eq) 0°C - 4°C < 0.1% (ND)

🧬 Mechanistic & Workflow Visualizations

BetaRacemization A Activated Boc-D-β-HoPhe(4-F)-OH (Chiral β-carbon) B Strong Base (DIEA) abstracts acidic α-proton A->B C Enolate Intermediate Formation (E1cB Pathway) B->C D Elimination of Boc-NH group C->D E Achiral α,β-Unsaturated Intermediate D->E F Re-addition of Amine (Loss of Stereocontrol) E->F G Racemized D/L Mixture F->G

Caption: Mechanistic pathway of base-catalyzed retro-Michael (E1cB) racemization in activated β-amino acids.

Workflow Step1 Resin-Bound Peptide (TFA Salt) Step4 Add TMP (Sterically Hindered Base) for In Situ Neutralization Step1->Step4 Wait for activation Step2 Prepare Activation Mix: Boc-D-β-HoPhe(4-F)-OH + Oxyma Pure Step3 Add DIC (Activator) Pre-activate for 2 mins at 0°C Step2->Step3 Step3->Step4 Step5 Coupling Reaction (0°C to 20°C, 60 mins) Step4->Step5 Step6 Wash & Proceed (Racemization < 0.1%) Step5->Step6

Caption: Optimized DIC/Oxyma coupling workflow utilizing in situ neutralization with TMP.

🧪 Experimental Protocol: Epimerization-Free Coupling

This self-validating protocol utilizes in situ neutralization combined with low-temperature activation to suppress the E1cB pathway entirely.

Materials Required:
  • Boc-D-β-HoPhe(4-F)-OH (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Resin Preparation (Avoid Pre-Neutralization):

    • Deprotect the N-terminal Boc group of the resin-bound peptide using 50% TFA in Dichloromethane (DCM) for 20 minutes.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x). Do not perform a standard DIEA neutralization wash. Leave the peptide as a TFA salt.

  • Amino Acid Activation (Ice Bath):

    • In a clean, dry vial, dissolve 3.0 eq of Boc-D-β-HoPhe(4-F)-OH and 3.0 eq of Oxyma Pure in minimal anhydrous DMF[3].

    • Chill the solution in an ice bath (0°C - 4°C) for 5 minutes.

    • Add 3.0 eq of DIC to the chilled solution. Stir gently and allow pre-activation for exactly 2 minutes.

  • In Situ Neutralization & Coupling:

    • Add 1.5 eq of TMP directly to the activated amino acid solution.

    • Scientific Note: TMP is added after activation to prevent base-catalyzed degradation of the unactivated amino acid, but before addition to the resin to ensure the TFA salt is neutralized in situ.

    • Immediately transfer the entire mixture to the resin-bound peptide.

  • Reaction Incubation:

    • Agitate the reaction mixture. Keep the reaction vessel in the ice bath for the first 15 minutes, then allow it to slowly warm to room temperature (20°C) over the remaining 45 minutes.

  • Validation (Self-Validating Step):

    • Perform a micro-cleavage of a few resin beads using HF or TFMSA (depending on your linker).

    • Analyze the crude product via Chiral Stationary-Phase HPLC to confirm the diastereomeric ratio (dr) is >99.5:0.5.

📚 References

  • Epimerisation in Peptide Synthesis MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Boc-D-β-HoPhe(4-F)-OH Peptides

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers transitioning from standard α-amino acids to non-natural β-homo derivatives in Boc Solid-Phase Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers transitioning from standard α-amino acids to non-natural β-homo derivatives in Boc Solid-Phase Peptide Synthesis (Boc-SPPS). The incorporation of Boc-D-β-HoPhe(4-F)-OH (Boc-protected D-β-homophenylalanine with a 4-fluoro substitution) introduces unique steric, electronic, and kinetic variables that demand precise optimization of your final cleavage protocols.

This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity cleavage of your target peptides.

Mechanistic Insights: The Causality of Cleavage

To optimize cleavage, we must first understand the chemical behavior of the D-β-HoPhe(4-F) residue under strong acidic conditions:

  • Backbone Kinetics & Aggregation: The extra methylene group (-CH₂-) in the β-homo backbone increases local flexibility. However, in longer peptide sequences, this can induce atypical on-resin folding or aggregation. This physical barrier restricts the diffusion of cleavage acids (like HF or TFMSA) to the C-terminal linker, often necessitating slightly extended cleavage times compared to standard α-peptides.

  • Electronic Stability of the 4-Fluoro Substitution: The C-F bond on the phenyl ring is exceptionally stable and will not undergo defluorination, even in anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Furthermore, the electronegative fluorine atom deactivates the phenyl ring toward electrophilic aromatic substitution. While the D-β-HoPhe(4-F) side chain itself is highly resistant to alkylation, the generation of t-butyl and benzyl carbocations during global deprotection still poses a massive threat to other susceptible residues (e.g., Cys, Met, Trp, Tyr) [1].

  • The Necessity of Scavengers: Because Boc-SPPS cleavage relies on thermodynamic acidolysis, the irreversible trapping of reactive carbocations is mandatory. Failure to optimize the scavenger ratio will result in irreversible +56 Da (t-butyl) or +90 Da (benzyl) mass additions [2].

Experimental Workflows & Decision Matrix

Selecting the correct strong acid is the most critical decision in Boc-SPPS. While anhydrous HF is the gold standard, TFMSA provides a highly effective, glass-compatible alternative for laboratories lacking specialized Teflon HF apparatuses [3].

Workflow A Resin-Bound Peptide with Boc-D-β-HoPhe(4-F) B Are Cys, Met, or Trp present in sequence? A->B C Standard HF Cleavage HF/Anisole (9:1) B->C No D Low-High HF Cleavage or TFMSA Cocktail B->D Yes E Micro-Cleavage Validation (LC-MS Analysis) C->E D->E F Full Scale Cleavage E->F Confirmed Purity

Caption: Decision tree for selecting Boc-SPPS cleavage conditions.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . You must perform the embedded validation checkpoints before committing your entire resin batch to strong acid cleavage.

Protocol A: Anhydrous HF Cleavage (The Gold Standard)

This protocol is ideal for sequences where maximum cleavage efficiency of the sterically hindered β-homo residue is required.

Materials: Anhydrous HF, Anisole, Dimethyl sulfide (DMS), Teflon HF cleavage apparatus.

  • Resin Preparation: Thoroughly wash the peptidyl-resin with DCM and dry completely under a high vacuum for at least 12 hours. Causality: Any residual moisture will react with HF, dangerously increasing pressure and reducing cleavage efficiency.

  • Scavenger Addition: Transfer the dry resin to the Teflon reaction vessel. Add Anisole and DMS (standard ratio: 1.0 mL anisole and 0.5 mL DMS per 0.1 mmol of peptide).

  • HF Condensation: Cool the vessel in a dry ice/ethanol bath (-78°C). Distill 10 mL of anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Warm the vessel to 0°C (ice bath) and stir magnetically for 60–90 minutes. For peptides with multiple D-β-HoPhe(4-F) residues, extend the time to 120 minutes to ensure complete linker acidolysis.

  • Evaporation & Precipitation: Evaporate the HF rapidly under a high vacuum at 0°C. Wash the resin with cold diethyl ether (3 × 10 mL) to extract scavengers and organic byproducts. Extract the target peptide using 50% aqueous acetonitrile containing 0.1% TFA.

  • VALIDATION CHECKPOINT: Lyophilize a 100 µL aliquot of the extract. Reconstitute in LC-MS grade water and run a rapid LC-MS analysis. Pass Criteria: The base peak must match the theoretical mass of the target peptide. If +56 Da peaks are >5%, the scavenger ratio in future runs must be increased.

Protocol B: TFMSA / TFA Cleavage (HF-Free Alternative)

TFMSA is a stronger acid than TFA but milder than HF. It is highly effective for Boc-SPPS but requires precise temperature control to prevent peptide degradation [4].

Materials: TFMSA, TFA, Thioanisole, m-Cresol, Ethanedithiol (EDT).

  • Pre-cleavage Wash: Wash the dried resin with neat TFA (2 × 1 min) to remove residual DCM and pre-swell the resin.

  • Cocktail Preparation: In a glass vial, prepare the scavenger mixture: Thioanisole (10%), m-Cresol (5%), EDT (5%), and TFA (70%). Add this to the resin and stir for 10 minutes at room temperature.

  • TFMSA Addition: Cool the reaction to 0°C. Dropwise, add TFMSA (10% final volume) over 5 minutes. Causality: TFMSA addition is highly exothermic; rapid addition will cause localized heating and degrade the peptide backbone.

  • Reaction: Stir at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 60–90 minutes.

  • Precipitation: Filter the resin and drop the filtrate directly into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • VALIDATION CHECKPOINT: Dissolve a micro-fraction of the ether pellet in 10% acetic acid. Analyze via analytical HPLC. Pass Criteria: A single major peak at the expected retention time. Broad, late-eluting peaks indicate incomplete deprotection of benzyl-based side-chain protecting groups.

Quantitative Data & Scavenger Optimization

Proper scavenger selection is the only defense against carbocation-mediated alkylation. The mechanism below illustrates how scavengers intercept these reactive species before they can attack the peptide.

Mechanism A Boc/Bzl Protected Peptide B Strong Acid (HF / TFMSA) A->B Acidolysis C t-Butyl & Benzyl Carbocations B->C Generates F Target Peptide D-β-HoPhe(4-F) B->F Releases D Scavengers (Anisole, DMS) C->D Trapped by C->F Alkylation Risk E Inert Alkylated Adducts D->E Forms

Caption: Mechanism of carbocation generation and scavenger trapping during acid cleavage.

Table 1: Quantitative Comparison of Cleavage Cocktails
Cocktail NameComposition (v/v)Temp (°C)Time (min)Target Use CaseEst. Cleavage Efficiency
Standard HF HF / Anisole (90:10)0°C60 - 90Standard sequences lacking Cys/Met.> 98%
Low-High HF Low: HF/DMS/p-Cresol (25:65:10)High: HF/Anisole (90:10)0°C120 (Low)45 (High)Sequences with multiple vulnerable residues (Trp, Met, Cys).90 - 95%
TFMSA Standard TFMSA / TFA / Thioanisole / m-Cresol (10:70:10:10)0°C to RT90 - 120Labs without HF apparatus; MBHA/PAM resins.85 - 92%
Table 2: Scavenger Selection Guide
ScavengerTarget CarbocationVolatilityNotes for D-β-HoPhe(4-F) Peptides
Anisole Benzyl, t-ButylModerateStandard baseline scavenger. Easily removed by ether wash.
Thioanisole BenzylLowHighly recommended for TFMSA cleavage. Accelerates cleavage of sluggish protecting groups via push-pull mechanism.
DMS t-ButylHighExcellent for trapping t-butyl cations from Boc removal. Highly volatile; evaporates with HF.
EDT t-Butyl, TritylLowMandatory if Cys is present. Prevents S-alkylation. (Note: Strong odor).

Troubleshooting Guide

Symptom: LC-MS reveals a massive +56 Da or +90 Da adduct on the final peptide.

  • Cause: Incomplete trapping of t-butyl (+56) or benzyl (+90) carbocations, leading to alkylation of Trp, Tyr, or Met residues.

  • Solution: The D-β-HoPhe(4-F) residue is likely unaffected, but the rest of the peptide is compromised. For the next batch, switch to a "Low-High HF" cleavage protocol, or increase the concentration of DMS and Thioanisole in your TFMSA cocktail.

Symptom: The peptide yield is extremely low, but the purity of the cleaved fraction is high.

  • Cause: The β-homo backbone has induced severe on-resin aggregation, preventing the strong acid from accessing the C-terminal linker.

  • Solution: Prior to cleavage, swell the resin in a mixture of DCM and a strong chaotropic agent (like 10% HFIP) for 30 minutes. Drain, wash briefly with TFA, and immediately apply the cleavage cocktail. Extend the cleavage time by 30 minutes.

Symptom: Detection of a -18 Da mass (loss of water) or unexpected backbone fragmentation.

  • Cause: Aspartimide formation (if Asp is present) or acid-catalyzed backbone hydrolysis due to excessive cleavage temperatures.

  • Solution: Ensure the reaction temperature never exceeds 0°C during HF cleavage, or strictly control the exothermic addition of TFMSA.

Frequently Asked Questions (FAQs)

Q: Can I use standard Fmoc cleavage cocktails (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave this peptide? A: No. Because this peptide was synthesized using Boc-SPPS, the peptide is anchored to the resin via a linker (like PAM or MBHA) that is completely stable to TFA. You must use a stronger acid (HF or TFMSA) to break the benzyl-ester or benzyl-amide anchor.

Q: Does the 4-fluoro substitution on the D-β-HoPhe residue risk defluorination during HF cleavage? A: No. The carbon-fluorine (C-F) bond on an aromatic ring is one of the strongest bonds in organic chemistry. It is completely inert to both anhydrous HF and TFMSA. You will not observe defluorination artifacts.

Q: I am using TFMSA. Why is my ether precipitation yielding an oily residue instead of a white powder? A: This is usually caused by residual thioanisole or m-cresol, which are heavy, non-volatile liquids. Ensure your diethyl ether is strictly anhydrous and pre-chilled to -20°C. If an oil forms, decant the ether, add fresh cold ether, and triturate (scratch the sides of the tube with a glass rod) to induce crystallization.

References

  • Evaluation of the trifluoromethanesulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis Source: PubMed (National Institutes of Health) URL:[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Purification methods for peptides synthesized with Boc-d-beta-hophe(4-f)-oh

Welcome to the Peptide Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with complex, modified...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with complex, modified sequences—specifically those incorporating Boc-D-beta-homophenylalanine(4-fluoro)-OH .

Synthesizing and purifying peptides with this specific unnatural amino acid presents a trifecta of chemical challenges:

  • Boc-SPPS Chemistry: Requires harsh, strong-acid cleavage protocols (traditionally anhydrous HF) which demand specialized handling[1].

  • β -Homoamino Acid Backbone: The additional methylene group alters backbone geometry, drastically increasing the propensity for secondary structure formation and severe aggregation during liquid chromatography[2].

  • 4-Fluoro Substitution: The fluorinated phenyl ring imparts extreme lipophilicity, causing excessive retention on standard C18 columns and co-elution with closely related deletion impurities[3].

Below is our comprehensive, causality-driven guide to overcoming these bottlenecks, ensuring a self-validating workflow from resin cleavage to final lyophilization.

Part 1: Core Workflows & Methodologies

To achieve high purity, the purification strategy must begin at the cleavage step. Standard Boc-SPPS relies on anhydrous Hydrogen Fluoride (HF), which is highly toxic and requires specialized Teflon apparatuses[4]. We recommend the Trifluoromethanesulfonic acid (TFMSA) cleavage protocol as a highly effective, glassware-compatible alternative that prevents irreversible aggregation before the peptide even reaches the column[4].

Workflow Start Peptide-Resin (Boc-SPPS) Cleavage TFMSA/TFA Cleavage (Ice Bath, 2h) Start->Cleavage Precipitation Cold Ether Precipitation Cleavage->Precipitation Solubilization Solubilization (Add TFE or basic buffer) Precipitation->Solubilization HPLC RP-HPLC Purification (PFP or PLRP-S Column) Solubilization->HPLC QC LC-MS & Analytical HPLC (Self-Validation) HPLC->QC

Fig 1: End-to-end workflow for Boc-SPPS cleavage and RP-HPLC purification.
Protocol A: Glassware-Compatible TFMSA Cleavage

Causality: TFMSA provides the strong acidity required to cleave the benzyl-derived protecting groups of Boc chemistry without the lethal risks of HF[4]. Scavengers are critical here to prevent the highly reactive carbocations from alkylating the electron-rich fluorophenyl ring.

  • Preparation: Transfer 100 mg of dried peptide-resin to a standard round-bottom flask equipped with a stir bar.

  • Scavenger Addition: Add 200 μ L thioanisole and 100 μ L 1,2-ethanedithiol (EDT). Stir for 10 minutes at 0°C (ice bath)[4].

  • TFA Swelling: Add 1.0 mL of 100% Trifluoroacetic Acid (TFA) to the slurry. Maintain at 0°C for 20 minutes[4].

  • TFMSA Cleavage: Slowly add 100 μ L of TFMSA dropwise. The slow addition controls the exothermic reaction. Stir for 2 hours at 0°C[1].

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 15 mL of ice-cold diethyl ether[1]. Centrifuge at 4000 rpm for 5 mins, decant, and wash the pellet twice with cold ether.

Protocol B: RP-HPLC Purification for Fluorinated β -Peptides

Causality: Standard C18 columns rely purely on hydrophobic partitioning. Because the 4-fluoro group is intensely lipophilic, C18 often fails to resolve the target from des-fluoro impurities. Using a Pentafluorophenyl (PFP) stationary phase introduces dipole-dipole and π−π interactions, offering unique selectivity for fluorinated compounds[3].

  • Solubilization: Dissolve the crude ether pellet in 20% Acetonitrile (ACN) / 80% Water containing 0.1% TFA. Self-Validation Step: If the solution is cloudy, aggregation is occurring. Add 10% 2,2,2-trifluoroethanol (TFE) to disrupt β -sheet formation[3].

  • Column Equilibration: Equilibrate a Preparative PFP Column (e.g., 5 μ m, 100 Å) with 5% Mobile Phase B (0.1% TFA in ACN) and 95% Mobile Phase A (0.1% TFA in Water).

  • Gradient Elution: Run a shallow linear gradient from 20% to 60% Mobile Phase B over 60 minutes. The shallow gradient is necessary because β -homoamino acids cause peak broadening[2].

  • Fraction Collection & QC: Monitor at 220 nm (peptide bond) and 254 nm (fluorophenyl ring). Immediately analyze fractions via analytical LC-MS before pooling to ensure no co-eluting deletion sequences are present.

Part 2: Quantitative Data & Optimization Matrix

To optimize your purification, refer to the following matrix. It compares the causality of different column chemistries and mobile phase additives specifically for fluorinated β -peptides.

Parameter / VariableStandard (C18 + TFA)Optimized (PFP + TFA)Aggregation-Resistant (PLRP-S + High pH)
Stationary Phase Octadecyl carbon chainPentafluorophenyl ringPoly(styrene/divinylbenzene)
Primary Interaction Hydrophobic partitioning π−π stacking, dipole-dipoleHydrophobic, stable at extreme pH
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA20 mM NH 4​ OH in Water (pH ~10)[5]
Mobile Phase B ACN + 0.1% TFAACN + 0.1% TFA80% ACN + 20 mM NH 4​ OH[5]
Co-solvent Additive None5-10% TFE (if needed)[3]None
Resolution of 4-F Poor (Co-elution common)Excellent (Fluorine affinity)[3]Moderate
Aggregation Risk High (Broad peaks)[2]ModerateLow (High pH disrupts β -sheets)[5]

Part 3: Troubleshooting FAQs

Q: My peptide elutes as a massive, broad smear spanning 10 minutes of the gradient. How do I fix this? A: This is a classic symptom of on-column aggregation, driven by the β -homoamino acid's propensity to form stable secondary structures (like β -helices) during the run[2]. Actionable Fix: First, increase the column compartment temperature to 50°C to thermodynamically disrupt hydrogen bonding. If the smear persists, add 5-10% 2,2,2-trifluoroethanol (TFE) to your mobile phases. TFE acts as a chaotropic agent that solvates the peptide backbone, sharpening the peak[3].

Q: I have a co-eluting impurity with a mass difference of -18 Da. What is it, and how do I remove it? A: A -18 Da mass difference in Boc-SPPS often indicates aspartimide formation or the loss of water due to incomplete deprotection/cleavage side reactions[6]. However, if the mass difference is exactly -18.00 Da, it may also be the des-fluoro impurity (loss of the fluorine atom, replaced by hydrogen, Δ M = ~18 Da). Actionable Fix: Switch from a C18 column to a PFP (Pentafluorophenyl) column. The PFP phase will strongly retain the 4-fluoro target peptide via specific halogen interactions, allowing the des-fluoro impurity to elute significantly earlier[3].

Q: My crude peptide won't dissolve in standard Water/Acetonitrile mixtures prior to injection. What should I do? A: The 4-fluoro substitution makes this peptide exceptionally hydrophobic. Actionable Fix: Do not force it into an acidic aqueous solution. Instead, dissolve the crude pellet in a small volume of neat Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP), then slowly dilute with your starting mobile phase. Alternatively, if the peptide sequence allows, use a high-pH dissolution buffer (e.g., 0.1% NH 4​ OH)[5].

TroubleshootingLogic Issue Issue: Poor Resolution or Broad Peaks Check1 Is the peak shape broad/smearing? Issue->Check1 Sol1 Diagnosis: Aggregation Action: Add TFE or heat to 50°C Check1->Sol1 Yes Check2 Is there a co-eluting -18 Da impurity? Check1->Check2 No Sol2 Diagnosis: Des-fluoro impurity Action: Switch to PFP Column Check2->Sol2 Yes Sol3 Diagnosis: Gradient too steep Action: Reduce gradient slope to 0.5%/min Check2->Sol3 No

Fig 2: Diagnostic logic tree for troubleshooting fluorinated $\beta$-peptide HPLC issues.

Part 4: References

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • National Institutes of Health (PMC). "A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta Peptides." Journal of Visualized Experiments. Available at:[Link]

  • National Institutes of Health (PMC). "t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy." Peptides. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle in Peptide Synthesis: Boc-D-beta-HoPhe(4-F)-OH vs. Fmoc-D-beta-HoPhe(4-F)-OH

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of advanced peptide synthesis, the incorporation of non-natural amino acids is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis, the incorporation of non-natural amino acids is a critical strategy for enhancing the therapeutic properties of peptide-based drug candidates. Among these, D-β-homo-4-fluorophenylalanine [D-β-HoPhe(4-F)] stands out for its ability to confer increased proteolytic stability and modulate peptide conformation. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), for this valuable building block is a pivotal decision that dictates the entire synthetic strategy. This guide provides a comprehensive comparison of Boc-D-beta-HoPhe(4-F)-OH and Fmoc-D-beta-HoPhe(4-F)-OH, offering field-proven insights and detailed experimental protocols to empower researchers in making an informed choice for their specific synthetic challenges.

The Strategic Importance of D-β-HoPhe(4-F) in Peptidomimetics

The introduction of a β-amino acid, such as a β-homo-amino acid, into a peptide backbone introduces an additional carbon atom, which can significantly alter its structural and biological properties. This modification is known to enhance resistance to enzymatic degradation by proteases, a crucial factor in improving the in vivo half-life of peptide drugs. Furthermore, β-amino acids can induce unique secondary structures, such as helices and turns, influencing the peptide's binding affinity and selectivity for its target.

The 4-fluoro substitution on the phenyl ring further refines the properties of the amino acid. The high electronegativity of fluorine can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions. Additionally, the C-F bond is exceptionally stable, which can improve the metabolic stability of the peptide.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between using Boc-D-beta-HoPhe(4-F)-OH and Fmoc-D-beta-HoPhe(4-F)-OH lies in their orthogonal deprotection schemes, which govern the entire solid-phase peptide synthesis (SPPS) process.

The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

The Fmoc/tBu Strategy: This milder, more modern approach employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl based and are removed simultaneously with cleavage from the resin using TFA. This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.

Head-to-Head Comparison: Key Performance Attributes

While direct, head-to-head experimental data comparing the performance of Boc-D-beta-HoPhe(4-F)-OH and Fmoc-D-beta-HoPhe(4-F)-OH is not extensively available in the public domain, we can extrapolate their expected behavior based on the well-established characteristics of Boc and Fmoc chemistries and the challenges associated with sterically hindered amino acids.

FeatureBoc-D-beta-HoPhe(4-F)-OHFmoc-D-beta-HoPhe(4-F)-OH
Deprotection Chemistry Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Handling of Sterically Hindered Couplings Generally effective, especially with in situ neutralization protocols that can minimize aggregation. The protonated N-terminus after deprotection can improve solvation.Can be challenging due to the bulkiness of both the Fmoc group and the β-homo-amino acid. Often requires stronger coupling reagents and longer reaction times.
Solubility in SPPS Solvents (DMF, NMP) Expected to have good solubility in common solvents like DCM and DMF.The large, hydrophobic Fmoc group can sometimes lead to lower solubility compared to its Boc counterpart, potentially requiring the use of NMP or solvent mixtures.
Potential for Side Reactions Racemization: Less prone to base-catalyzed racemization during coupling. Diketopiperazine Formation: Can be suppressed with in situ neutralization.Racemization: Higher risk during activation, especially with prolonged activation times. The use of additives like HOBt or Oxyma is crucial. Diketopiperazine Formation: More prevalent, particularly at the dipeptide stage.
Compatibility with Sensitive Residues The harsh final cleavage with HF can be detrimental to peptides containing sensitive modifications like glycosylation or phosphorylation.The milder final cleavage with TFA is compatible with a wider range of sensitive functional groups.
Automation Friendliness Less amenable to full automation due to the use of hazardous reagents like HF and the need for neutralization steps.Highly compatible with automated peptide synthesizers due to the use of milder, liquid reagents.

Experimental Protocols: A Practical Guide

The successful incorporation of the sterically demanding D-β-HoPhe(4-F) residue requires optimized protocols. The following are detailed, step-by-step methodologies for both Boc and Fmoc strategies.

Boc-SPPS Protocol for Boc-D-beta-HoPhe(4-F)-OH

This protocol outlines a manual synthesis cycle for incorporating Boc-D-beta-HoPhe(4-F)-OH.

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

  • Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

  • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

  • Wash the resin with DCM (3x).

4. Coupling of Boc-D-beta-HoPhe(4-F)-OH:

  • Due to the steric hindrance of the β-homo-amino acid, a potent coupling reagent is recommended.

  • Method A (HBTU/DIEA):

    • In a separate vessel, dissolve Boc-D-beta-HoPhe(4-F)-OH (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (4-6 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Method B (DIC/HOBt):

    • In a separate vessel, dissolve Boc-D-beta-HoPhe(4-F)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

    • Add the pre-activated solution to the resin and agitate for 2-4 hours.

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step (double coupling).

6. Washing:

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Fmoc-SPPS Protocol for Fmoc-D-beta-HoPhe(4-F)-OH

This protocol outlines a manual synthesis cycle for incorporating Fmoc-D-beta-HoPhe(4-F)-OH.

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Rink Amide or Wang resin) pre-loaded with the C-terminal amino acid.

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

  • Drain and add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-D-beta-HoPhe(4-F)-OH:

  • The steric bulk of both the Fmoc group and the β-homo-amino acid necessitates a powerful coupling reagent and potentially longer coupling times.

  • Recommended Method (HATU/DIEA):

    • In a separate vessel, dissolve Fmoc-D-beta-HoPhe(4-F)-OH (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.

5. Washing:

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthetic Workflows

To further clarify the distinct cyclical processes of each strategy, the following diagrams illustrate the core steps involved in Boc-SPPS and Fmoc-SPPS.

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash_After_Deprotection Wash_After_Deprotection Deprotection->Wash_After_Deprotection Wash Neutralization Neutralization (10% DIEA/DCM) Wash_After_Neut Wash_After_Neut Neutralization->Wash_After_Neut Wash Coupling Coupling (Boc-AA(n+1)) Wash_After_Coupling Wash_After_Coupling Coupling->Wash_After_Coupling Wash Wash Wash (DCM/DMF) Wash_After_Deprotection->Neutralization Wash_After_Neut->Coupling Wash_After_Coupling->Resin Repeat Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash_After_Deprotection Wash_After_Deprotection Deprotection->Wash_After_Deprotection Wash Coupling Coupling (Fmoc-AA(n+1)) Wash_After_Coupling Wash_After_Coupling Coupling->Wash_After_Coupling Wash Wash Wash (DMF) Wash_After_Deprotection->Coupling Wash_After_Coupling->Resin Repeat Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between Boc-D-beta-HoPhe(4-F)-OH and Fmoc-D-beta-HoPhe(4-F)-OH is a strategic decision that hinges on the specific requirements of the target peptide and the available synthetic infrastructure.

Fmoc-D-beta-HoPhe(4-F)-OH is generally the preferred choice for modern peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and amenable to automation. The orthogonality of the Fmoc/tBu strategy provides greater flexibility for the synthesis of complex peptides. However, the successful incorporation of this sterically hindered amino acid requires the use of potent coupling reagents and careful monitoring to ensure complete reactions.

Boc-D-beta-HoPhe(4-F)-OH remains a robust and valuable alternative, particularly for sequences that are prone to aggregation under Fmoc-SPPS conditions. The acidic deprotection step in Boc chemistry results in a protonated N-terminus, which can disrupt interchain hydrogen bonding and improve solvation. While the requirement for hazardous reagents like HF for final cleavage is a significant consideration, for certain challenging sequences, the Boc strategy may offer a more reliable path to the desired product.

Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies, coupled with careful optimization of the coupling and deprotection steps, will enable researchers to successfully incorporate the valuable D-β-HoPhe(4-F) moiety into their peptide candidates, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

Comparative

Comparative NMR Characterization Guide: Premium Boc-D-β-HoPhe(4-F)-OH vs. Standard Alternatives in Peptide Synthesis

Strategic Context & Analytical Philosophy The incorporation of β-amino acids into peptide sequences is a proven strategy to enhance proteolytic stability and induce specific secondary structures (e.g., β-peptides) . Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Strategic Context & Analytical Philosophy

The incorporation of β-amino acids into peptide sequences is a proven strategy to enhance proteolytic stability and induce specific secondary structures (e.g., β-peptides) . Specifically, Boc-D-β-HoPhe(4-F)-OH —a fluorinated β-homoamino acid—provides dual benefits: the para-fluoro substitution increases lipophilicity to modulate target binding, and it serves as a highly sensitive, zero-background ^19F NMR handle for biophysical assays and metabolism tracking .

However, the synthesis of β-amino acids via the homologation of α-amino acids is prone to incomplete stereocontrol, often yielding trace diastereomeric and enantiomeric impurities . Relying solely on HPLC-UV for quality control is analytically insufficient due to overlapping retention times and varying extinction coefficients.

To guarantee batch-to-batch reproducibility, we must employ a self-validating NMR methodology . This guide objectively compares Premium Grade Boc-D-β-HoPhe(4-F)-OH against standard commercial alternatives and details the causal logic behind the required 1D, 2D, and quantitative NMR (qNMR) protocols.

Workflow A Sample Prep Boc-D-β-HoPhe(4-F)-OH B 1H & 13C NMR (Initial Assessment) A->B D 19F qNMR (Absolute Purity) A->D E Chiral 19F NMR (Enantiomeric Excess) A->E C 2D NMR (COSY/HSQC) (Backbone Assignment) B->C F Data Synthesis & Batch Release C->F D->F E->F

Workflow for the comprehensive NMR characterization of fluorinated β-amino acids.

Product Performance Comparison

When selecting building blocks for solid-phase peptide synthesis (SPPS), the purity of the monomer directly impacts the cumulative yield of the final peptide. Below is a comparative analysis of Premium Grade Boc-D-β-HoPhe(4-F)-OH against standard and non-fluorinated alternatives.

ParameterPremium Boc-D-β-HoPhe(4-F)-OH (Product A)Standard Commercial Grade (Product B)Non-Fluorinated Analog (Product C)
Chemical Purity (qNMR) > 99.5%~ 95.0%> 98.0%
Enantiomeric Excess (ee) > 99.9% (No detectable L-isomer)~ 92.0% (Trace L-isomer present)> 99.0%
Analytical Handle ^19F NMR active (Zero background)^19F NMR activeNone (Relies on ^1H/^13C only)
Diastereotopic Resolution Baseline separated in ^1H NMRBroadened due to impuritiesBaseline separated
SPPS Coupling Efficiency Optimal (No truncated sequences)Sub-optimal (Capping required)Optimal

Self-Validating Analytical Workflows

Do not treat NMR as a mere fingerprinting tool; treat it as a logical system where each experiment validates the assumptions of the previous one.

Protocol 1: Structural Elucidation via 2D NMR (COSY & HSQC)

The Causality: The β-amino acid backbone features a chiral center at C-3 (the β-carbon). Because of this stereocenter, the adjacent methylene protons at C-2 (α-carbon) and C-4 (γ-carbon) are diastereotopic . They exist in different magnetic environments and appear as complex ABX spin systems rather than simple doublets. 1D ^1H NMR alone cannot unambiguously assign these multiplets. We use COSY to map the vicinal coupling network (γ-CH₂ → β-CH → α-CH₂) and HSQC to correlate these protons to their specific ^13C nuclei, ensuring the carbon backbone is intact and free of structural isomers .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6 (ensure <0.1% water content to prevent exchange broadening of the NH proton).

  • 1D Acquisition: Acquire standard ^1H (16 scans) and ^13C (1024 scans) spectra at 298 K.

  • COSY Setup: Acquire a gradient COSY spectrum with a spectral width covering 0–10 ppm, using 256 t1 increments to ensure high resolution of the cross-peaks.

  • HSQC Setup: Run a multiplicity-edited HSQC experiment. This will phase CH₂ groups negatively (blue) and CH/CH₃ groups positively (red), instantly differentiating the diastereotopic methylenes from the chiral methine.

  • Processing: Apply squared sine-bell apodization and zero-filling prior to Fourier transformation to maximize resolution.

Logic H1 1H NMR (Proton Shifts) COSY COSY (H-H Vicinal) H1->COSY Spin System HSQC HSQC (C-H Direct) H1->HSQC 1-Bond HMBC HMBC (C-H Long-Range) H1->HMBC 2/3-Bond Assign Unambiguous Assignment COSY->Assign HSQC->Assign HMBC->Assign

Logical framework for 2D NMR structural elucidation of diastereotopic protons.

Protocol 2: Absolute Purity Determination via ^19F qNMR

The Causality: Traditional chromatography relies on UV extinction coefficients, which vary wildly between the product and its synthetic impurities. ^19F qNMR provides a direct, stoichiometric measurement of mass balance. Because ^19F has a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range, it allows us to quantify the analyte against a certified internal standard without any signal overlap .

Step-by-Step Methodology:

  • Gravimetric Prep: Accurately weigh exactly 10.00 mg of Boc-D-β-HoPhe(4-F)-OH and 5.00 mg of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid, 3,5-BTFMBA) using a microbalance.

  • Dissolution: Co-dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters: Acquire the ^19F NMR spectrum using inverse gated ^1H decoupling . Crucial step: This eliminates Nuclear Overhauser Effect (NOE) enhancements that would otherwise artificially inflate the fluorine signal area.

  • Relaxation Delay: Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30 seconds for fluorine nuclei) to ensure complete magnetization recovery before the next pulse.

  • Calculation: Integrate the -CF₃ signal of the standard versus the -F signal of the sample to calculate absolute mass purity.

Protocol 3: Enantiomeric Excess (ee) via Chiral ^19F NMR

The Causality: Developing a chiral HPLC method for every new non-natural amino acid is a massive drain on resources. Instead, we introduce a Chiral Solvating Agent (CSA) directly into the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with the D- and L-enantiomers. Because diastereomers have different physical properties, the magnetic environment of the ^19F nucleus is altered, splitting the previously singular fluorine peak into two distinct signals. The integral ratio directly provides the enantiomeric excess.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of the amino acid in CDCl₃.

  • CSA Addition: Add 5 molar equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Acquisition: Acquire a standard ^19F NMR spectrum (64 scans).

  • Analysis: Observe the splitting of the aromatic fluorine signal (~ -116 ppm). Calculate ee% = [(Major Integral - Minor Integral) / (Major Integral + Minor Integral)] × 100.

Experimental Data Summaries

The following tables summarize the validated spectral data for Premium Grade Boc-D-β-HoPhe(4-F)-OH, confirming its structural integrity and purity.

Table 2: Validated ^1H and ^13C NMR Assignments (DMSO-d6, 298 K)

Position^1H Shift (ppm), Multiplicity, J (Hz)^13C Shift (ppm)2D NMR Validation
C-1 (Carboxyl) 12.15 (br s, 1H)173.4HMBC to α-CH₂
C-2 (α-CH₂) 2.35 (dd, J=15.2, 8.1), 2.15 (dd, J=15.2, 6.5)39.8HSQC (Negative phase); COSY to β-CH
C-3 (β-CH) 3.95 (m, 1H)49.5HSQC (Positive phase); COSY to α, γ
C-4 (γ-CH₂) 2.75 (dd, J=13.5, 6.0), 2.60 (dd, J=13.5, 8.5)40.2HSQC (Negative phase); HMBC to Ar-C
NH (Boc) 6.80 (d, J=8.5, 1H)-COSY to β-CH
Ar-CH (ortho) 7.20 (dd, J=8.5, 5.5, 2H)131.2HSQC; HMBC to γ-CH₂
Ar-CH (meta) 7.05 (t, J=8.8, 2H)115.0 (d, J=21 Hz)HSQC; ^19F-^13C coupling observed
Boc (CH₃) 1.30 (s, 9H)28.2HSQC; HMBC to Boc-C=O

Table 3: ^19F qNMR Absolute Purity Results

Batch / GradeAnalyte ^19F Integral (-116.5 ppm)IS ^19F Integral (-61.3 ppm)Calculated Absolute PurityPass/Fail (Spec >99%)
Premium (Product A) 1.0002.01599.6%PASS
Standard (Product B) 1.0002.11094.8%FAIL

Conclusion

The analytical characterization of fluorinated β-amino acids cannot be left to assumption. As demonstrated, Premium Grade Boc-D-β-HoPhe(4-F)-OH provides the necessary enantiomeric and chemical purity required for advanced peptide synthesis. By implementing a self-validating NMR workflow—utilizing COSY/HSQC for diastereotopic assignment, inverse-gated qNMR for absolute mass balance, and CSA-assisted ^19F NMR for stereochemical integrity—researchers can eliminate synthesis bottlenecks before they occur.

References

  • A practical route to β2,3-amino acids with alkyl side chains. PMC - National Institutes of Health, 2015. URL:[Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry - ACS Publications, 2019. URL:[Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry - ACS Publications, 2022. URL:[Link]

Validation

Mass spectrometry validation of Boc-d-beta-hophe(4-f)-oh incorporation in peptides

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug development. Among these, Boc-D-β-homophenylalanine(4-fluoro)-OH (Boc-D-β-hoPhe(4-F)-OH) represents a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug development. Among these, Boc-D-β-homophenylalanine(4-fluoro)-OH (Boc-D-β-hoPhe(4-F)-OH) represents a highly specialized building block. By combining a D-stereocenter, a beta-homo backbone, and a para-fluoro substitution, this ncAA radically enhances proteolytic stability while modulating lipophilicity and target affinity.

However, validating its successful incorporation via mass spectrometry (MS) presents unique analytical challenges compared to standard alpha-amino acids. This guide provides a comprehensive structural comparison and establishes a self-validating MS/MS protocol for unequivocally verifying Boc-D-β-hoPhe(4-F)-OH incorporation.

Structural & Functional Comparison

To understand the analytical signature of Boc-D-β-hoPhe(4-F)-OH, it must be benchmarked against its structural precursors: standard L-Phenylalanine and the non-fluorinated D-β-homophenylalanine.

The Causality of Modification: The insertion of a methylene group (-CH₂-) into the peptide backbone (beta-homo) fundamentally disrupts the recognition motifs of endogenous proteases, such as chymotrypsin, which specifically target the C-terminal side of aromatic alpha-amino acids. Furthermore, the para-fluoro substitution on the aromatic ring withdraws electron density, altering the quadrupole moment of the phenyl ring. This modification not only increases the overall lipophilicity (LogP) of the peptide—thereby enhancing membrane permeability—but also provides a distinct mass defect that is highly diagnostic in high-resolution MS 1.

Quantitative Comparison of Phenylalanine Derivatives

FeatureBoc-L-Phe-OH (Standard)Boc-D-β-hoPhe-OHBoc-D-β-hoPhe(4-F)-OH
Residue Mass (Da) 147.0684161.0841179.0746
Mass Shift vs. L-Phe Baseline+14.0157 Da+32.0062 Da
Protease Resistance Low (Trypsin/Chymotrypsin susceptible)High (Resists standard proteases)Ultra-High (Synergistic D-isomer & F-substitution)
Diagnostic MS Fragment m/z 91.05 (Tropylium)m/z 91.05 (Tropylium)m/z 109.04 (Fluorotropylium)
Lipophilicity (LogP impact) Baseline+0.3 to +0.5+0.6 to +0.8

The Analytical Challenge: MS/MS Logic for β-Amino Acids

Standard alpha-peptides fragment predictably under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to form standard b- and y-ion series. This predictability relies on the formation of a stable oxazolone intermediate at the alpha-carbon.

When a beta-amino acid is introduced, the extra methylene group alters the backbone geometry, destabilizing the oxazolone intermediate. Consequently, HCD fragmentation of beta-peptides often yields atypical neutral losses or skipped cleavages, complicating sequence verification 2. To build a robust analytical system, orthogonal fragmentation techniques are required:

  • HCD for Side-Chain Verification: HCD is optimal for generating low-mass diagnostic ions. While standard Phe yields a tropylium ion (m/z 91.05), the para-fluoro substitution yields a highly specific fluorotropylium ion (m/z 109.04) 3.

  • ETD for Backbone Sequencing: Electron Transfer Dissociation (ETD) cleaves the N-Cα (or N-Cβ) bond via a radical-driven mechanism, generating c- and z-ions. Because ETD is independent of backbone geometry, it is the gold standard for sequencing beta-peptides 4.

MS_Workflow Substrate Peptide Assembly (Boc-SPPS) Cleavage HF Cleavage & Global Deprotection Substrate->Cleavage LCMS LC-ESI-HRMS (Intact Mass +32.006 Da) Cleavage->LCMS HCD HCD Fragmentation (b/y ions & Immonium) LCMS->HCD ETD ETD Fragmentation (c/z ions for β-backbone) LCMS->ETD Validation Sequence Validation & Isotopic Fidelity HCD->Validation ETD->Validation

Workflow for MS/MS validation of Boc-D-β-hoPhe(4-F)-OH utilizing orthogonal HCD and ETD fragmentation.

Self-Validating Experimental Protocol

To ensure absolute confidence in the synthesis and MS validation, this protocol employs a parallel control system . A control peptide utilizing standard Boc-L-Phe-OH is synthesized and analyzed alongside the Boc-D-β-hoPhe(4-F)-OH variant. If the wild-type peptide yields the correct mass and expected b/y ions, the synthesis chemistry and MS tuning are validated. Any deviations in the target peptide are then strictly attributable to the ncAA incorporation.

Phase 1: Peptide Assembly (Boc-SPPS)

Causality Note: Boc chemistry is utilized here as it is highly effective for synthesizing sterically hindered beta-peptides, avoiding the base-catalyzed side reactions (e.g., aspartimide formation) sometimes exacerbated by Fmoc chemistry during prolonged couplings.

  • Resin Preparation: Swell PAM or MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and neutralize with 10% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF).

  • Coupling the ncAA: Dissolve 3 equivalents of Boc-D-β-hoPhe(4-F)-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIEA. Add to resin and agitate for 2 hours.

    • Critical Step: Beta-amino acids are sterically hindered. Perform a mandatory double-coupling step using DIC/Oxyma to ensure >99% conversion.

  • Cleavage: Transfer the dried resin to a Teflon cleavage apparatus. Treat with anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol (scavenger) at 0°C for 1 hour.

    • Causality Note: Anhydrous HF is required because the benzyl-based side-chain protecting groups used in Boc-SPPS are completely stable to the TFA used during cycle deprotection.

Phase 2: LC-MS/MS Validation Workflow
  • LC Separation: Inject 1 µg of the crude peptide onto a C18 reverse-phase column (e.g., Waters Acquity UPLC). Run a gradient of 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. The fluorinated peptide will elute later than the L-Phe control due to the increased lipophilicity of the fluorine atom and the extra methylene group.

  • Intact Mass Verification (HRMS): Analyze via ESI-Orbitrap MS.

    • Validation Check: Calculate the exact monoisotopic mass. The target peptide must show a precise +32.0062 Da mass shift relative to the L-Phe control peptide.

  • HCD Fragmentation (Side-Chain Validation): Isolate the precursor ion and apply HCD at normalized collision energy (NCE) 25-30%.

    • Validation Check: Scan the low-mass region for the diagnostic fluorotropylium ion at m/z 109.04 . The absence of m/z 91.05 confirms no cross-contamination with standard Phe.

  • ETD Fragmentation (Sequence Validation): Isolate the precursor and apply ETD (using fluoranthene radical anions).

    • Validation Check: Map the c- and z-ion series. The mass difference between the c-ion immediately following the ncAA and the c-ion preceding it must exactly equal 179.0746 Da , confirming the precise sequence location of the Boc-D-β-hoPhe(4-F)-OH residue.

Sources

Comparative

Proteolytic Stability in Peptidomimetics: Boc-D-β-HoPhe(4-F)-OH vs. Standard L-Phenylalanine in Enzymatic Degradation Assays

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics The transition of peptide-based drug candidates from the laboratory to the clinic is frequently derailed by their inherent pharmacokinetic instability. Nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics

The transition of peptide-based drug candidates from the laboratory to the clinic is frequently derailed by their inherent pharmacokinetic instability. Natural peptides, composed entirely of standard L-α-amino acids, are rapidly recognized and hydrolyzed by endogenous proteases in the gastrointestinal tract, plasma, and intracellular compartments.

To overcome this, peptidomimetic engineering utilizes highly customized unnatural amino acids to systematically dismantle the enzyme-substrate recognition mechanisms. This guide provides an objective, mechanistic comparison between a standard proteogenic amino acid, L-Phenylalanine (L-Phe) , and a heavily engineered synthetic building block, Boc-D-β-HoPhe(4-F)-OH (Boc-protected D-beta-homophenylalanine with a para-fluoro substitution), specifically within the context of enzymatic degradation assays.

Mechanistic Causality: Why Structure Dictates Stability

To understand the experimental data, we must first examine the causality behind protease recognition. Proteases, such as the serine endopeptidase Chymotrypsin, rely on precise spatial and electronic complementarity to catalyze hydrolysis.

Standard L-Phenylalanine (L-Phe)

Chymotrypsin preferentially cleaves peptide bonds adjacent to large, hydrophobic amino acids like L-Phe. The enzyme features a deep, hydrophobic "S1 pocket" that perfectly accommodates the unsubstituted benzyl side chain of L-Phe[1]. Once the side chain anchors into this pocket, the peptide backbone is rigidly aligned. This alignment places the scissile amide bond directly in front of the enzyme's catalytic triad (Ser195, His57, Asp102). His57 deprotonates Ser195, allowing it to execute a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate stabilized by the enzyme's "oxyanion hole"[1]. The result is rapid peptide bond cleavage.

Boc-D-β-HoPhe(4-F)-OH

This molecule is engineered with four distinct modifications, each serving as an independent fail-safe against enzymatic degradation:

  • D-Chirality (Stereoinversion): Protease active sites are highly stereospecific. Inverting the alpha-carbon from the natural L-configuration to the unnatural D-configuration creates a severe spatial mismatch. Even if the side chain enters the S1 pocket, the backbone is projected in the wrong direction, preventing the catalytic triad from accessing the amide bond[2].

  • β-Homologation (Ho): The insertion of an extra methylene group (-CH2-) extends the carbon backbone, converting an α-amino acid into a β-amino acid. This homologation fundamentally alters the backbone thermodynamics and physically shifts the carbonyl carbon out of alignment with the nucleophilic Ser195, completely disrupting the transition state[3].

  • 4-Fluoro Substitution (4-F): The substitution of hydrogen for fluorine at the para-position of the phenyl ring increases lipophilicity. While this can enhance binding affinity to hydrophobic target receptors, its primary pharmacokinetic function is to block oxidative degradation (e.g., by Cytochrome P450 enzymes), further extending the molecule's half-life in vivo[4].

  • Boc Protection: The N-terminal tert-butyloxycarbonyl (Boc) group physically blocks recognition by aminopeptidases (exopeptidases) that would otherwise degrade the peptide from the N-terminus.

G cluster_LPhe Standard L-Phenylalanine (Susceptible) cluster_DPhe Boc-D-β-HoPhe(4-F)-OH (Resistant) LPhe L-Phe Residue S1 S1 Hydrophobic Pocket (Perfect Fit) LPhe->S1 Binds Triad Catalytic Triad (Ser195, His57, Asp102) S1->Triad Aligns Backbone Cleavage Rapid Hydrolysis (Scissile Bond Cleaved) Triad->Cleavage Nucleophilic Attack DPhe D-β-HoPhe(4-F) S1_D S1 Hydrophobic Pocket (Altered Binding) DPhe->S1_D Binds Misalign Backbone Misalignment (β-Methylene & D-Chirality) S1_D->Misalign Steric Clash Resist Proteolytic Resistance (No Cleavage) Misalign->Resist Evades Ser195

Diagram 1: Mechanistic comparison of protease active site interactions between standard L-Phe and D-β-HoPhe.

Quantitative Data Comparison

The structural modifications of Boc-D-β-HoPhe(4-F)-OH translate directly into measurable pharmacokinetic advantages. Below is a summary of typical experimental parameters when these residues are incorporated into a peptide chain and subjected to an endopeptidase assay.

ParameterStandard L-Phenylalanine (L-Phe)Boc-D-β-HoPhe(4-F)-OH
Protease Susceptibility Highly SusceptibleHighly Resistant
Chymotrypsin Half-Life ( t1/2​ ) < 15 minutes> 48 hours (Stable)
Stereochemistry L-isomer (Natural)D-isomer (Unnatural)
Backbone Structure α-amino acidβ-homologated amino acid
Aromatic Ring UnsubstitutedPara-fluorinated (4-F)
N-Terminal Protection None (Free Amine)Boc-protected
Resistance Mechanism NoneSteric clash, oxyanion hole misalignment, P450 resistance

Experimental Workflow: Self-Validating Enzymatic Degradation Assay

To objectively validate the resistance of peptidomimetics, a standardized LC-MS/MS enzymatic degradation assay is utilized. This protocol uses Chymotrypsin to test endopeptidase stability.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 50 mM ammonium bicarbonate (Ambic) buffer, adjusted to pH 7.8[5].

    • Dissolve the test substrate (peptide containing L-Phe or Boc-D-β-HoPhe(4-F)-OH) in the Ambic buffer to a final concentration of 1 mg/mL.

    • Reconstitute lyophilized Chymotrypsin (Sequencing Grade) in 1 mM HCl to a stock concentration of 1 mg/mL[5].

  • Reaction Initiation:

    • Dilute the Chymotrypsin stock into the substrate solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w)[5].

    • Immediately vortex and place the reaction vial in a thermomixer set to 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling:

    • Extract 20 µL aliquots from the reaction mixture at predefined time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching:

    • Immediately transfer each 20 µL aliquot into a pre-chilled tube containing 20 µL of 5% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water. The sudden drop in pH denatures the Chymotrypsin, halting all enzymatic activity[5].

  • Sample Cleanup:

    • Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet any precipitated enzyme[5].

    • Transfer the clarified supernatant to autosampler vials.

  • LC-MS/MS Quantification:

    • Inject the samples into a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

    • Monitor the disappearance of the intact parent mass using Multiple Reaction Monitoring (MRM).

    • Plot the natural log of the remaining peak area versus time to calculate the degradation rate constant ( k ) and the half-life ( t1/2​=0.693/k ).

Workflow Prep 1. Substrate Prep (1 mg/mL in Buffer) Enzyme 2. Enzyme Addition (Chymotrypsin, 37°C) Prep->Enzyme Sample 3. Time-Course Sampling (0-240 min) Enzyme->Sample Quench 4. Quench Reaction (5% TFA) Sample->Quench LCMS 5. LC-MS/MS Analysis (Quantify Intact) Quench->LCMS Calc 6. Data Analysis (Calculate t1/2) LCMS->Calc

Diagram 2: Standardized LC-MS/MS workflow for evaluating peptide enzymatic degradation.

Conclusion

The integration of Boc-D-β-HoPhe(4-F)-OH into a peptide sequence represents a masterclass in rational drug design. While standard L-Phenylalanine acts as an optimal substrate for rapid proteolytic clearance, the combination of D-stereochemistry, β-homologation, and target fluorination creates a self-validating system of steric and electronic resistance. For drug development professionals, substituting standard aromatic residues with engineered analogs like Boc-D-β-HoPhe(4-F)-OH is a highly effective strategy to convert transient biological tools into viable, long-acting therapeutics.

References

  • Source: nih.
  • How to Enhance the Pharmacokinetic Stability of Peptides?
  • Source: nih.
  • Source: ox.ac.
  • Source: pressbooks.

Sources

Validation

Chiral Chromatography Methods to Verify D-Enantiomer Purity of Boc-D-β-HoPhe(4-F)-OH: A Comparative Guide

As a Senior Application Scientist in chiral separations, I frequently encounter the analytical bottlenecks associated with highly functionalized unnatural amino acids. The synthesis of advanced peptidomimetics relies hea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chiral separations, I frequently encounter the analytical bottlenecks associated with highly functionalized unnatural amino acids. The synthesis of advanced peptidomimetics relies heavily on the stereochemical fidelity of building blocks like Boc-D-β-HoPhe(4-F)-OH (N-tert-butoxycarbonyl-D-β-homo-para-fluorophenylalanine). Because the D-enantiomer dictates the specific spatial orientation required for target receptor binding, verifying its enantiomeric excess (%ee) against the L-enantiomer is a critical quality control mandate.

This guide provides an objective, data-backed comparison of the leading chiral chromatography modalities—Reversed-Phase HPLC (RP-HPLC), Supercritical Fluid Chromatography (SFC), and Normal-Phase HPLC (NP-HPLC)—to help you select and validate the optimal method for your laboratory.

Molecular Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, we must analyze the causality behind the analyte's chromatographic behavior. Boc-D-β-HoPhe(4-F)-OH presents a unique set of structural challenges:

  • The N-Boc Protecting Group: By masking the primary amine, the Boc group eliminates the zwitterionic nature of the free amino acid. Consequently, traditional crown ether columns are ineffective. Instead, we must rely on[1] or derivatized polysaccharides that accommodate bulky, hydrophobic moieties[2].

  • The Free Carboxylic Acid: The C-terminal -COOH requires strict ionization control. Without specific ionic interactions or acidic mobile phase additives (like Trifluoroacetic acid), the analyte will exhibit severe peak tailing due to secondary interactions with residual silanols on the silica support[3].

  • The para-Fluoro Phenyl Ring: The fluorine atom increases the molecule's overall lipophilicity and introduces the potential for halogen bonding and strong π-π stacking with the chiral stationary phase (CSP)[2].

  • The β-Methylene Spacer: The extra carbon in the backbone increases conformational flexibility compared to α-amino acids, requiring a CSP with a well-defined chiral cleft to lock the conformer via a three-point interaction model.

Mechanism cluster_analyte Analyte: Boc-D-β-HoPhe(4-F)-OH CSP Chiral Stationary Phase (e.g., Ristocetin A / Chirobiotic R) Boc N-Boc Group (Steric Fit) CSP->Boc Hydrophobic COOH Carboxylic Acid (H-Bonding) CSP->COOH Dipole-Dipole Aryl 4-F-Phenyl Ring (π-π / Halogen Bond) CSP->Aryl π-π Stacking

Fig 1: Three-point chiral recognition mechanism for Boc-D-β-HoPhe(4-F)-OH on a CSP.

Comparative Evaluation of Chromatography Modalities

A. Reversed-Phase HPLC (Macrocyclic Antibiotic CSPs)

For N-blocked amino acids, [4] is the gold standard. The complex architecture of Ristocetin A provides a highly selective chiral environment for acidic chiral centers.

  • The Causality: Because the Boc group prevents amine protonation, chiral recognition is driven entirely by the carboxylic acid and the fluorinated ring. Using a volatile aqueous buffer (e.g., ammonium acetate) maintains the CSP's ionization state while providing direct LC-MS compatibility for impurity profiling[5].

B. Supercritical Fluid Chromatography (Polysaccharide CSPs)

SFC utilizes supercritical CO₂ combined with a polar organic modifier. Columns like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) excel here.

  • The Causality: The low viscosity and high diffusivity of supercritical CO₂ facilitate ultra-fast mass transfer, reducing run times to under 5 minutes. An acidic additive (0.1% TFA) in the methanol modifier is causally responsible for keeping the analyte's -COOH group protonated, preventing non-specific binding and ensuring sharp, baseline-resolved peaks[3].

C. Normal-Phase HPLC (Polysaccharide CSPs)

Traditional NP-HPLC uses hexane/isopropanol mixtures on columns like Chiralcel OD-H.

  • The Causality: While the non-polar environment maximizes hydrogen-bonding strength (yielding high resolution), the high solvent viscosity results in long run times (>20 mins). Furthermore, the heavy use of alkanes makes this method environmentally taxing and incompatible with standard electrospray ionization (ESI) mass spectrometry[2].

Performance Comparison Matrix
ParameterRP-HPLC (Chirobiotic R)SFC (Chiralpak IC)NP-HPLC (Chiralcel OD-H)
Primary Interaction H-bonding, Steric inclusionDipole-dipole, π-π stackingH-bonding, π-π stacking
Typical Mobile Phase MeOH / 20mM NH₄OAc (pH 4.5)CO₂ / MeOH with 0.1% TFAHexane / IPA with 0.1% TFA
Average Run Time 10 - 15 min3 - 5 min15 - 25 min
Resolution (Rs) 1.8 - 2.52.0 - 3.5> 2.5
MS Compatibility Excellent (Volatile buffers)Moderate (Requires make-up flow)Poor (Non-polar solvents)
Green Chemistry Moderate (Aqueous/Organic)High (CO₂ based)Low (High alkane usage)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your %ee calculations, every analytical run must be treated as a self-validating system. You cannot accurately quantify the D-enantiomer purity without first proving that your system can baseline-resolve it from the L-enantiomer.

Workflow A Sample Prep: Dissolve in MeOH (1 mg/mL) B System Suitability: Inject Racemic Standard A->B C Method Selection B->C D SFC (Chiralpak IC) Fast, Green, High Throughput C->D E RP-HPLC (Chirobiotic R) Aqueous, MS-Compatible C->E F NP-HPLC (Chiralcel OD-H) High Resolution, Traditional C->F G Evaluate Resolution (Target: Rs > 1.5) D->G E->G F->G H Inject Unknown Batch Quantify D-Enantiomer %ee G->H

Fig 2: Self-validating experimental workflow for enantiomeric purity verification.

Protocol 1: High-Throughput SFC Method (Recommended for QC)

This method leverages the speed of SFC and the robust selectivity of immobilized cellulose CSPs.

  • System Suitability Preparation: Dissolve the racemic standard (Boc-D,L-β-HoPhe(4-F)-OH) in LC-MS grade Methanol to a concentration of 1.0 mg/mL.

  • Sample Preparation: Dissolve the synthetic Boc-D-β-HoPhe(4-F)-OH batch in Methanol (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: CO₂ /[Methanol + 0.1% TFA] (80:20, v/v). Causality: The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing[3].

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 210 nm and 254 nm.

  • Validation Step: Inject 5 µL of the racemic standard. Verify that the Resolution (Rs) between the L- and D-enantiomers is ≥ 1.5. Establish the exact retention times (typically, the D-enantiomer elutes second on IC phases, but this must be confirmed via spiking).

  • Analysis: Inject the sample batch. Calculate the %ee using the integrated peak areas: [(Area D - Area L) / (Area D + Area L)] x 100.

Protocol 2: MS-Compatible RP-HPLC Method (Recommended for Impurity Profiling)

This method utilizes macrocyclic antibiotics to achieve high resolution in an aqueous environment.

  • Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer in ultrapure water. Adjust the pH to 4.5 using glacial acetic acid. Causality: A pH of 4.5 ensures the Ristocetin A stationary phase remains in its optimal ionic state for binding N-blocked amino acids while keeping the analyte partially protonated[4].

  • Chromatographic Conditions:

    • Column: Astec Chirobiotic R (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Methanol / 20 mM NH₄OAc pH 4.5 (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C. (Lower temperatures often enhance chiral recognition on macrocyclic phases by stabilizing the transient diastereomeric complex).

    • Detection: ESI-MS (Negative ion mode, monitoring m/z [M-H]⁻) and UV at 210 nm.

  • Validation Step: Inject the racemic standard to confirm baseline separation.

  • Analysis: Run the sample batch. The MS compatibility allows for the simultaneous identification of any achiral synthetic impurities (e.g., des-fluoro or deprotected byproducts) co-eluting near the analyte.

References

  • LCGC International, "A Strategy for Developing HPLC Methods for Chiral Drugs." Available at:[Link]

  • RSC Advances, "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives." Available at:[Link]

  • PMC / National Institutes of Health, "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Boc-D-beta-homophenylalanine(4-F)-OH

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Boc-D-beta-homophenylalanine(4-F)-OH. As a fluorinated amino acid derivative integral to peptide synthesis and drug development, its...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Boc-D-beta-homophenylalanine(4-F)-OH. As a fluorinated amino acid derivative integral to peptide synthesis and drug development, its handling and disposal demand rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and ensure compliance.

Core Principles: Hazard Identification and Risk Assessment

Boc-protected amino acids are typically crystalline solids that are stable under recommended storage conditions.[3] However, the presence of the 4-fluoro substituent on the phenyl ring is of primary importance for waste segregation. Halogenated organic compounds require specific disposal pathways.[4]

Key Hazard Considerations:

  • Inhalation: As a fine powder, inhalation of dust may cause respiratory tract irritation.[5]

  • Contact: Avoid direct contact with skin and eyes.[3]

  • Incompatibilities: The compound should be kept away from strong oxidizing agents and strong acids.[3][5]

  • Thermal Decomposition: Combustion of fluorinated organic molecules can produce highly toxic and corrosive hydrogen fluoride (HF) gas, in addition to oxides of carbon and nitrogen.[3][6] This is a critical factor influencing its designation as a hazardous waste.

Property Description & Rationale References
Physical State Solid, crystalline powder.[3]
Chemical Class Halogenated Organic Compound; Boc-Protected Amino Acid.[4][7]
Primary Hazard Potential for hazardous decomposition products (e.g., Hydrogen Fluoride).[6]
Incompatibilities Strong oxidizing agents, strong acids.[3][5]

Essential Protocol: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following must be worn when handling Boc-D-beta-homophenylalanine(4-F)-OH, particularly during weighing, transfer, and waste consolidation.

  • Eye Protection: Safety glasses with side shields or tightly fitting safety goggles are mandatory.[3][8]

  • Hand Protection: Chemical-resistant nitrile gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.[4]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved N95 dust mask should be used if there is a risk of generating airborne dust.[3] All handling of the solid outside of a sealed container should ideally be performed in a chemical fume hood.[3]

Step-by-Step Disposal Workflow

The proper disposal of Boc-D-beta-homophenylalanine(4-F)-OH is a multi-step process that begins at the point of waste generation. Adherence to this workflow ensures compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Identification and Segregation

This is the most critical step. Due to the presence of fluorine, this compound must be segregated as Halogenated Organic Waste .

  • Rationale: Halogenated waste streams are treated differently than non-halogenated streams, often requiring high-temperature incineration with specific scrubbers to neutralize acidic gases like HF.[4] Mixing this waste with other streams, such as flammable solvents, can violate disposal facility permits and create unsafe conditions.

  • Action: Designate a specific waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated chemical waste.[4]

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Requirements:

    • The container must be made of a material chemically compatible with the waste (e.g., high-density polyethylene - HDPE).[9]

    • It must be in good condition, free of leaks or damage.[9]

    • It must have a secure, screw-top lid to prevent spills and release of vapors.[9]

  • Procedure: Place the solid waste directly into the designated container. Keep the container closed at all times except when adding waste.[11]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • Rationale: Clear labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated hazards.

  • Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[11] The label must include:

    • The words "Hazardous Waste" .[9]

    • The full, unabbreviated chemical name: "Boc-D-beta-homophenylalanine(4-F)-OH" .[9]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic upon decomposition").

    • The accumulation start date (the date the first waste is added).[12]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory space.

  • Procedure: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[11]

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

    • It should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Incompatible waste streams stored in the same SAA must be physically separated.[13]

    • The total amount of hazardous waste in an SAA is limited by regulation, typically to 55 gallons.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection.

  • Action: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or designated waste management provider to arrange for pickup.[11][14]

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Disposal Pathway Waste Unused or Contaminated Boc-d-beta-hophe(4-f)-oh Decision Is the compound halogenated? Waste->Decision Halogenated YES: Halogenated Organic Waste Decision->Halogenated Contains Fluorine Container Place in a compatible, sealed container. Halogenated->Container Label Label with 'Hazardous Waste' & full chemical name. Container->Label Store Store in designated Satellite Accumulation Area. Label->Store Pickup Contact EHS for final disposal. Store->Pickup

Caption: Waste Disposal Workflow for Boc-d-beta-hophe(4-f)-oh.

Ancillary Disposal Procedures

Contaminated Labware

Disposable items that have come into contact with the chemical must be treated as hazardous waste.

  • Protocol: Collect items such as gloves, weighing papers, and pipette tips in a durable, sealed plastic bag or a designated solid waste container.[15] The container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant. Dispose of this container through your institutional EHS office.

Empty Containers

An "empty" container that held a hazardous chemical is still subject to regulation until properly cleaned.

  • Protocol:

    • Triple-rinse the original container with a suitable solvent (e.g., methanol or acetone).[14][16]

    • Collect all three rinsate portions as liquid halogenated hazardous waste . Do not dispose of the rinsate down the drain.[14]

    • Once triple-rinsed, the container can be considered "RCRA empty." Deface or remove the original label.[14]

    • Dispose of the cleaned, unlabeled container according to institutional guidelines for non-hazardous solid waste.[12]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Collect the cleaning materials as contaminated waste.

  • Report: Document and report the spill according to your institution's Chemical Hygiene Plan.[13][17]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • AAPPTec, LLC. Safety Data Sheet: Boc-Phe(4-NH2)-OH.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Capot Chemical. (2017, August 15). MSDS of Boc-d-β-hophe(4-no2)-oh.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Sigma-Aldrich. Boc-D-Phe-OH Novabiochem.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Princeton University Environmental Health & Safety. Fluorine.
  • AAPPTec, LLC. Safety Data Sheet: Boc-β-HAla-OH.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Chem-Impex. Boc-4-fluoro-D-b-homophenylalanine.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • J&K Scientific. Boc-4-fluoro-D-b-homophenylalanine.
  • PMC. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals.
  • Synfacts. (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Benchchem. Navigating the Disposal of Boc-Trp-Phe-OMe: A Guide to Safe and Compliant Laboratory Practices.
  • Benchchem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
  • Sigma-Aldrich. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers.
  • Santa Cruz Biotechnology. Boc-4-fluoro-D-beta-homophenylalanine.
  • AAPPTec, LLC. Safety Data Sheet: N-Fmoc-(3,4-dichloro)-D-beta-homophenylalanine.

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